molecular formula C8H5ClN2O2 B1466155 5-chloro-1H-indazole-7-carboxylic acid CAS No. 875305-85-4

5-chloro-1H-indazole-7-carboxylic acid

Cat. No.: B1466155
CAS No.: 875305-85-4
M. Wt: 196.59 g/mol
InChI Key: VNJXVZJEPIMSIW-UHFFFAOYSA-N
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Description

5-chloro-1H-indazole-7-carboxylic acid is a useful research compound. Its molecular formula is C8H5ClN2O2 and its molecular weight is 196.59 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

5-chloro-1H-indazole-7-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClN2O2/c9-5-1-4-3-10-11-7(4)6(2-5)8(12)13/h1-3H,(H,10,11)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNJXVZJEPIMSIW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C2=C1C=NN2)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Structural Elucidation of 5-Chloro-1H-Indazole-7-Carboxylic Acid: An Analytical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Structural Elucidation and Analytical Characterization of 5-Chloro-1H-Indazole-7-Carboxylic Acid Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, and Analytical Scientists

Executive Summary

The indazole scaffold is a privileged structure in medicinal chemistry, serving as a core pharmacophore in kinase inhibitors (e.g., Axitinib) and GPCR ligands. However, the synthesis of substituted indazoles—specifically This compound —presents distinct regiochemical challenges. The placement of the chlorine atom (C5 vs. C6) and the carboxylic acid moiety (C7) must be rigorously validated to ensure structure-activity relationship (SAR) integrity.

This guide details a self-validating analytical workflow to unambiguously determine the structure of this compound. It prioritizes the differentiation of regioisomers through scalar coupling analysis (


-values) and Heteronuclear Multiple Bond Correlation (HMBC) spectroscopy, while addressing the critical issue of annular tautomerism (1H- vs. 2H-indazole).

The Structural Challenge: Regioisomerism & Tautomerism

Before commencing analysis, one must understand the potential structural ambiguities arising from the synthetic route (often via diazonium cyclization of substituted anilines).

Potential Regioisomers

If the starting material regiochemistry is not preserved or if cyclization allows migration, three primary isomers often confound the analysis:

  • Target: this compound (H4 and H6 are meta).

  • Isomer A: 6-Chloro-1H-indazole-7-carboxylic acid (H4 and H5 are ortho).

  • Isomer B: 4-Chloro-1H-indazole-7-carboxylic acid (H5 and H6 are ortho).

Tautomeric Equilibrium

Indazoles exhibit annular tautomerism between the 1H- (benzenoid) and 2H- (quinonoid) forms.

  • 1H-Indazole: Thermodynamically favored in the solid state and polar aprotic solvents (DMSO-

    
    ).
    
  • 2H-Indazole: Less stable but can be trapped by alkylation.

  • Diagnostic: The

    
    C chemical shifts of C3 and C7a are highly sensitive to this equilibrium.
    

Analytical Strategy & Workflow

The following flowchart outlines the decision-making process for structural confirmation.

Elucidation_Workflow Start Crude Material MS 1. HRMS Analysis (Isotope Pattern) Start->MS Confirm MW & Cl H_NMR 2. 1H NMR (DMSO-d6) (Coupling Constants) MS->H_NMR Pass Decision_J Are aromatic J ~ 2.0 Hz? H_NMR->Decision_J Decision_J->Start No (Ortho/Para) -> Reject C_NMR 3. 13C & DEPT-135 (Carbon Count) Decision_J->C_NMR Yes (Meta) HMBC 4. 2D HMBC (Connectivity Proof) C_NMR->HMBC Assign Quaternary C XRay 5. X-Ray Crystallography (Gold Standard) HMBC->XRay Final Confirmation

Figure 1: Step-by-step structural elucidation workflow. The critical checkpoint is the


H NMR coupling constant analysis.

Spectroscopic Characterization Protocols

High-Resolution Mass Spectrometry (HRMS)

Objective: Confirm molecular formula and chlorine substitution.

  • Method: ESI- (Negative Mode) is preferred due to the acidic carboxylic acid proton.

  • Key Observation: Look for the characteristic Chlorine isotope pattern.

    • M-H (

      
      Cl):  Base peak.
      
    • M-H+2 (

      
      Cl):  Approx. 33% intensity of the base peak.
      
    • Note: If the ratio deviates significantly, suspect impurities or lack of chlorination.

Proton NMR ( H NMR) - The "Smoking Gun"

Objective: Determine substitution pattern via scalar coupling (


).
Solvent:  DMSO-

(Essential to observe the broad COOH and NH protons).
ProtonApprox.

(ppm)
Multiplicity

(Hz)
Assignment Logic
COOH 13.0 - 14.0Broad s-Acidic proton (exchangeable).
NH 13.0 - 13.5Broad s-Indazole N1-H (confirms 1H-tautomer).
H6 8.2 - 8.4Doublet (d)1.5 - 2.2 Deshielded by COOH (ortho). Meta coupling to H4.
H3 8.1 - 8.2Singlet (s)-Pyrazole ring proton. Characteristic of indazole.
H4 7.9 - 8.0Doublet (d)1.5 - 2.2 Meta coupling to H6.

The Diagnostic Proof: The presence of two doublets with small coupling constants (


 Hz)  confirms that the two aromatic protons are meta to each other.
  • If 6-chloro isomer: H4 and H5 would show ortho coupling (

    
     Hz).
    
  • If 4-chloro isomer: H5 and H6 would show ortho coupling (

    
     Hz).
    
2D NMR: HMBC Connectivity

Objective: Unambiguous assignment of quaternary carbons and linkage of the COOH group. Critical Experiment:


H-

C HMBC (Heteronuclear Multiple Bond Correlation).

We must prove the COOH is at C7 and Cl is at C5.

HMBC_Connectivity H3 H3 C3a C3a (Bridge) H3->C3a 3-bond C9 C9 H4 H4 C3 C3 H4->C3 3-bond C7a C7a (Bridge) H4->C7a 3-bond (Key) C5 C5 (Cl) H4->C5 2-bond H6 H6 H6->C7a 3-bond COOH C=O H6->COOH 3-bond (Definitive) C4 C4 H6->C4 3-bond C7 C7 (COOH)

Figure 2: Key HMBC correlations. The correlation from H6 to the Carbonyl Carbon (C=O) anchors the carboxylic acid to position 7.

Interpretation:

  • H3 Correlation: H3 correlates strongly with C3a (bridgehead) and C9 (often C7a in some numbering systems, but distinctively the bridgehead). This orients the pyrazole ring.

  • H6 to Carbonyl: The proton at H6 (downfield doublet) will show a strong 3-bond correlation to the Carboxylic Acid Carbonyl (~165-170 ppm) . This proves the acid is adjacent to H6 (i.e., at C7).

  • H4/H6 to C5: Both aromatic protons will correlate to the quaternary carbon C5 (bearing the Chlorine). C5 will typically appear shielded/distinct due to the Heavy Atom Effect of Chlorine (~125-130 ppm).

Tautomer Differentiation (1H vs 2H)

Distinguishing the 1H-tautomer (desired) from the 2H-tautomer is critical for crystallization and binding studies.

  • NOESY/ROESY:

    • 1H-Indazole: NOE correlation between H3 and H4 is weak or absent because they are distant. However, a strong NOE between NH and H7 (or substituents at 7) would be expected, but here C7 has a COOH group. The NH is adjacent to the benzene ring in 1H-form.

    • 2H-Indazole: Strong NOE between H3 and the N2-H (or N2-substituent).

  • 
    C Chemical Shifts: 
    
    • C3: In 1H-indazole, C3 is typically

      
       133-135 ppm. In 2H-indazole, it shifts upfield to 
      
      
      
      120-125 ppm.
    • C7a: In 1H-indazole, C7a is

      
       138-142 ppm. In 2H-indazole, it shifts significantly.
      

Experimental Protocol: Characterization

Reagents:

  • Sample: ~10 mg of this compound.

  • Solvent: 0.6 mL DMSO-

    
     (99.9% D) + 0.03% TMS.
    

Procedure:

  • Dissolution: Dissolve the solid in DMSO-

    
    . Ensure the solution is clear; filter if necessary to remove inorganic salts (common in acid precipitations).
    
  • Acquisition (

    
    H):  Acquire a standard proton spectrum (16 scans, 2s relaxation delay).
    
    • Check: Verify the presence of the broad COOH peak >13 ppm. If not visible, add a trace of TFA-d or heat to 40°C to sharpen the exchangeable protons.

  • Acquisition (2D): Run gradient-selected HSQC (to identify C-H pairs) and HMBC (optimized for 8 Hz coupling).

  • Data Processing: Apply exponential multiplication (LB = 0.3 Hz) for

    
    H to resolve the small meta couplings.
    

References

  • Indazole Tautomerism & NMR: Claramunt, R. M., et al. "The Tautomerism of Indazoles: A Combined NMR and Theoretical Study." Journal of Organic Chemistry, 2004.

  • HMBC Interpretation Standards: Claridge, T. D. W. High-Resolution NMR Techniques in Organic Chemistry. 3rd Ed., Elsevier, 2016.

  • Synthetic Relevance (Kinase Inhibitors): Hu-Lowe, D. D., et al. "Discovery of Axitinib (AG-013736): A Novel, Potent, and Selective Inhibitor of VEGF Receptors." Clinical Cancer Research, 2008. (Illustrates the indazole scaffold utility).

  • Database Validation (CAS 875305-85-4): PubChem Compound Summary for CID 11315783 (Related 5-chloroindazole derivatives).

literature review on the discovery of substituted indazole carboxylic acids

Author: BenchChem Technical Support Team. Date: February 2026

Title: The Indazole-3-Carboxylic Acid Scaffold: From Metabolic Modulators to CNS Targets Subtitle: A Technical Review of Synthetic Evolution, Structural Pharmacology, and Scale-Up Protocols[1][2]

Executive Summary

The 1H-indazole-3-carboxylic acid scaffold represents a "privileged structure" in medicinal chemistry, distinguished by its ability to serve as a bioisostere for indole and benzimidazole while offering unique hydrogen-bonding vectors at the N1 and C3 positions.[1][2][3] Historically anchored by the discovery of Lonidamine (metabolic modulation) and Granisetron (5-HT3 antagonism), this moiety has evolved from a niche antispermatogenic agent to a cornerstone in oncology and CNS drug discovery.[1][2] This guide synthesizes the chemical history, mechanistic pharmacology, and the critical evolution of synthetic methodologies—moving from hazardous diazonium chemistry to scalable, regioselective protocols.[1][2]

The Pharmacophore: Structural Logic & Chemical Space

The indazole ring system is a 10-pi electron aromatic heterocycle.[1][2] Unlike indole, the presence of the second nitrogen (N2) lowers the pKa of the N1-proton (pKa ~14), making it more acidic and amenable to functionalization.[1][2]

  • Tautomeric Control: The 1H-indazole tautomer is thermodynamically preferred over the 2H-form.[1][2] However, substitution at C3 (carboxylic acid) introduces a critical hydrogen bond donor/acceptor motif.[1][2][3]

  • Bioisosterism: The indazole-3-carboxylic acid moiety mimics the spatial arrangement of the indole-3-acetic acid or tryptophan side chains but with altered polarity and metabolic stability, often reducing oxidative metabolism prone to the electron-rich indole C2-C3 bond.[1][2]

Historical Anchor: The Discovery Era

The "discovery" of this class is defined by two divergent therapeutic applications that validated the scaffold's versatility.

Lonidamine: The Metabolic Disruptor[1][2]
  • Discovery Context: Originally investigated in the 1970s as an antispermatogenic agent, Lonidamine [1-(2,4-dichlorobenzyl)-1H-indazole-3-carboxylic acid] was serendipitously found to possess unique antitumor properties.[1][2]

  • Mechanism of Action (MOA): Unlike cytotoxic agents targeting DNA, Lonidamine inhibits Hexokinase II , disrupting aerobic glycolysis (the Warburg effect) in tumor cells.[1][2] Recent studies also implicate the inhibition of the Mitochondrial Pyruvate Carrier (MPC) , preventing pyruvate uptake into mitochondria.[1][2]

  • Chemical Insight: The N1-dichlorobenzyl group is critical for lipophilicity, driving membrane permeation to access mitochondrial targets.[1][2]

Granisetron: The GPCR Antagonist[1][2]
  • Discovery Context: In the search for antiemetics for chemotherapy-induced nausea, researchers sought to rigidify the procainamide structure.[1][2]

  • Mechanism: Granisetron acts as a potent, selective 5-HT3 receptor antagonist .[1][2]

  • Chemical Insight: The core is 1-methyl-1H-indazole-3-carboxylic acid .[1][2] The amide linkage to the azabicyclo-nonane ring mimics the serotonin pharmacophore.[1][2] The N1-methyl group locks the conformation, preventing promiscuous H-bonding at N1.[1][2]

Synthetic Methodologies: The Technical Evolution

The synthesis of substituted indazole-3-carboxylic acids has undergone a paradigm shift from "classic" rearrangement chemistry to "modern" safety-focused scale-up.[1][2]

The Classic Route: Isatin Rearrangement (Snyder Method)

The foundational method involves the ring contraction of isatins.[1][2] While chemically elegant, it relies on the formation of a diazonium intermediate, posing explosion hazards on a kilogram scale.[1][2]

Mechanism:

  • Hydrolysis: Isatin ring opening with NaOH to form the keto-acid.

  • Diazotization: Reaction with NaNO2 forms the diazonium salt.[1][2]

  • Reduction: SnCl2 reduces the diazonium to the hydrazine.[1][2]

  • Cyclization: Acid-catalyzed condensation closes the indazole ring.[1][2][4]

The Modern Route: Diazonium-Free Cyclization

To bypass the safety risks of diazonium salts, modern process chemistry (e.g., for Granisetron scale-up) utilizes a phenylhydrazine-benzaldehyde cascade.[1][2]

  • Hydrazone Formation: Phenylhydrazine + Benzaldehyde.[1][2][4]

  • Chlorination: Reaction with oxalyl chloride.[1][2][4][5]

  • Friedel-Crafts: AlCl3-mediated cyclization.

  • Hydrolysis: Yields the indazole-3-carboxylic acid directly.[1][2]

Regioselectivity in N-Alkylation

A critical challenge in synthesizing derivatives like Granisetron is ensuring N1-alkylation over N2.[1][2]

  • Problem: Standard alkylation (e.g., MeI/NaH) often yields a mixture of N1 and N2 isomers.

  • Solution: The use of alkaline earth metal alkoxides (e.g., Calcium Oxide/Methanol) creates a chelated intermediate that sterically and electronically favors N1-methylation, pushing yields >95% for the desired isomer.[1][2]

Visualization of Synthetic Logic

Diagram 1: The Isatin Ring Contraction (Classic Discovery Route)

IsatinRoute Isatin Isatin (Starting Material) RingOpen Amino-Keto-Acid (Intermediate) Isatin->RingOpen NaOH, Hydrolysis Diazonium Diazonium Salt (High Energy/Risk) RingOpen->Diazonium NaNO2, HCl (Diazotization) Hydrazine Aryl Hydrazine Diazonium->Hydrazine SnCl2 (Reduction) Indazole 1H-Indazole-3-COOH (Target Scaffold) Hydrazine->Indazole Acid Cyclization (-H2O)

Caption: The Snyder synthesis involves a ring-contraction sequence.[1][2] Note the red "Diazonium" node, representing the safety bottleneck in early scale-up efforts.[1][2]

Diagram 2: Regioselective Synthesis of Granisetron Precursor

Granisetron IndazoleAcid Indazole-3-COOH Chelation Ca(II)-Dianion Complex (Transient Species) IndazoleAcid->Chelation CaO, MeOH (Chelation Control) Methylation N1-Methylation Chelation->Methylation Dimethyl Sulfate (Electrophile) SideProduct N2-Methyl Isomer (<1%) Methylation->SideProduct Minor Pathway GranisetronPre 1-Methyl-Indazole-3-COOH (Pure Intermediate) Methylation->GranisetronPre Major Pathway

Caption: Use of Calcium Oxide directs methylation to the N1 position via a chelated dianion intermediate, avoiding the N2 impurity common in standard NaH alkylations.[1][2]

Experimental Protocol: The "Diazonium-Free" Synthesis

Standard Operating Procedure (SOP) for the preparation of 1H-indazole-3-carboxylic acid via the Benzaldehyde Phenylhydrazone route.[1][2] This protocol is selected for its high safety profile suitable for GLP environments.[1][2]

Reagents:

  • Phenylhydrazine (1.0 eq)[1][2]

  • Benzaldehyde (1.0 eq)[1][2]

  • Oxalyl Chloride (1.1 eq)[1][2]

  • Aluminum Chloride (AlCl3) (2.2 eq)[1][2]

  • Solvents: Dichloromethane (DCM), Acetic Acid (AcOH), HCl.[1][2][4]

Step-by-Step Workflow:

  • Hydrazone Formation:

    • Charge reactor with water and phenylhydrazine.[1][2][4]

    • Slowly add benzaldehyde at 25-30°C. Stir for 2 hours.

    • Filter the precipitated Benzaldehyde Phenylhydrazone .[1][2] Dry at 70°C.

    • Checkpoint: Solid should be yellow/orange.[1][2] Yield approx. 95%.[1][2][4][6]

  • Chlorination:

    • Dissolve hydrazone in DCM.[1][2] Heat to 40°C.

    • Add oxalyl chloride slowly.[1][2][4] (Caution: Gas evolution).[1][2]

    • Stir 2 hours to generate the intermediate acid chloride.

  • Cyclization (Friedel-Crafts):

    • Prepare a slurry of AlCl3 in DCM in a separate vessel.[1][2]

    • Transfer the acid chloride solution into the AlCl3 slurry at <30°C.[1][2]

    • Reflux for 2 hours.[1][2][4][6]

    • Quench with water at 0°C. Separate organic layer.[1][2][4]

    • Evaporate DCM to yield Benzylidene-amino-isatin .[1][2]

  • Hydrolysis & Rearrangement:

    • Suspend the isatin intermediate in Acetic Acid/Water/HCl.[1][2]

    • Heat to 90°C for 1 hour. (The ring rearranges here).

    • Cool to ambient temperature.[1][2][4][6]

    • Filter the precipitate.[1][2][4][6] Wash with water.[1][2][4][6]

Validation Metrics:

Parameter Acceptance Criteria Method
Appearance Off-white to beige solid Visual
Purity > 98.0% HPLC (C18, ACN:Water)
Identity 1H NMR (DMSO-d6) Peaks at δ 13.0 (s, COOH), 8.1 (d, H4)

| Polymorph | Form A (Solvent free) | XRPD |[1][2][6]

References

  • Snyder, H. R., et al. (1952).[1][2] "Synthesis of Indazole-3-carboxylic Acids." Journal of the American Chemical Society.[1][2][4]

  • Silvestrini, B., et al. (1984).[1][2] "Lonidamine, a new approach to cancer therapy."[1][2] Oncology.

  • Bermudez, J., et al. (1990).[1][2] "5-Hydroxytryptamine (5-HT3) receptor antagonists.[1][2][3][7] 1. Indazole-3-carboxylic acid derivatives."[1][2][3][4][5][6][7][8][9] Journal of Medicinal Chemistry.

  • Zhu, J., et al. (2011).[1][2] "Process for the preparation of 1H-indazole-3-carboxylic acid derivatives." U.S. Patent 2011/0172428 A1.[1][2]

  • Nathansohn, G., et al. (2023).[1][2] "pH-dependent structural characteristics of lonidamine: 1H and 13C NMR study." PMC - NIH.[1][2]

Sources

Technical Safety & Handling Guide: 5-Chloro-1H-indazole-7-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive safety, handling, and physicochemical profile for 5-chloro-1H-indazole-7-carboxylic acid (CAS: 875305-85-4). Designed for researchers in medicinal chemistry and drug discovery, this document moves beyond standard SDS data to address the practical nuances of handling halogenated indazole intermediates.

While classified primarily as an irritant, the presence of the halogen at the C5 position and the carboxylic acid at C7 introduces specific solubility and reactivity considerations that dictate strict engineering controls. This guide outlines a self-validating workflow to minimize exposure and ensure experimental integrity.

Chemical Identity & Physicochemical Profiling[1]

Understanding the structural properties of this intermediate is the first line of defense against mishandling. The 5-chloro substitution increases lipophilicity compared to the parent indazole acid, while the C7-carboxylic acid moiety dominates its solubility profile.

Identification Data
ParameterSpecification
Chemical Name This compound
CAS Number 875305-85-4
Molecular Formula C₈H₅ClN₂O₂
Molecular Weight 196.59 g/mol
Appearance White to off-white/pale yellow powder
SMILES O=C(C1=CC(Cl)=CC2=C1NN=C2)O
Physicochemical Properties & Handling Implications
  • Acidity (pKa): The carboxylic acid proton is expected to have a pKa ≈ 3.5–4.0. The indazole NH is weakly acidic (pKa > 12).

    • Implication: The compound will readily form salts with bases. Avoid storage near volatile amines (e.g., triethylamine) to prevent surface salt formation which alters stoichiometry.

  • Solubility:

    • Water: Low (unless pH > 7).

    • Organic Solvents: Soluble in DMSO, DMF, and Methanol. Sparingly soluble in Dichloromethane (DCM) or Chloroform.

    • Protocol: For biological assays, prepare stock solutions in DMSO. For synthetic workups, use ethyl acetate or THF rather than non-polar ethers.

Hazard Identification & Toxicology (GHS)

This compound acts as a bioactive scaffold intermediate.[1] While specific toxicological data (LD50) may be limited compared to commodity chemicals, its structural analogs suggest it should be treated as a Potent Irritant and potential Sensitizer .

GHS Classification
Hazard ClassCategoryHazard StatementCode
Skin Irritation 2Causes skin irritation.[2]H315
Eye Irritation 2ACauses serious eye irritation.[3]H319
STOT - SE 3May cause respiratory irritation.[3]H335
Acute Tox (Oral) 4Harmful if swallowed (Predicted).H302
Structure-Activity Relationship (SAR) Risks
  • The "Chlorine Effect": The C5-chlorine atom enhances metabolic stability and lipophilicity. In a biological context, this increases the compound's ability to penetrate cell membranes compared to the non-chlorinated analog. Treat skin exposure as a high-permeation risk.

  • Respiratory Sensitization: Indazoles can occasionally act as sensitizers. Inhalation of dust must be strictly prevented to avoid developing hyper-responsiveness.

Strategic Handling & Engineering Controls[5][6]

To ensure scientific integrity and safety, we utilize a Self-Validating Workflow . This means every step includes a check to confirm the safety control is working.

Engineering Controls
  • Primary Containment: All weighing and transfer of solids must occur inside a Chemical Fume Hood or a Powder Weighing Station .

  • Airflow Check (Validation): Verify hood flow is >100 fpm (0.5 m/s) using the sash monitor before opening the vial.

Personal Protective Equipment (PPE)
  • Gloves: Nitrile (0.11 mm) is sufficient for solid handling.

    • Critical Caveat: If dissolved in DCM or DMF, use Double Gloving (Laminate inner / Nitrile outer) as these solvents permeate standard nitrile rapidly, carrying the solute with them.

  • Respiratory: If working outside a hood (not recommended), a P95/P3 particulate respirator is required.

Protocol: Safe Weighing & Solubilization

The following workflow utilizes a "Zone" approach to prevent cross-contamination.

HandlingWorkflow Start Storage (4°C) Desiccated Equilibrate Equilibrate to RT (Prevent Condensation) Start->Equilibrate 30 mins Weighing Weighing (Fume Hood) Use Anti-Static Gun Equilibrate->Weighing Transfer Solubilization Solubilization (Add DMSO/DMF) Weighing->Solubilization Closed Vessel Validation Validation Check: Visual Clarity & No Precipitate Solubilization->Validation Vortex/Sonicate Waste Waste Disposal (Halogenated Organic) Validation->Waste Post-Exp

Figure 1: Safe handling workflow ensuring compound integrity and user safety.

Key Procedural Step:

  • Anti-Static Management: Indazole carboxylic acids can be electrostatic. Use an anti-static gun or ionizer during weighing to prevent "flying powder" which causes inaccurate dosing and inhalation risks.

Emergency Response & Stability

Stability & Storage
  • Storage: Keep at 2–8°C.

  • Incompatibilities: Strong oxidizing agents (e.g., permanganates, peroxides). Reaction may generate toxic chlorinated fumes.

  • Shelf-Life: Re-test purity (HPLC) every 12 months. Carboxylic acids can undergo slow decarboxylation if heated significantly, though this specific scaffold is relatively robust.

Emergency Decision Logic

In the event of exposure, immediate action mitigates long-term damage.

EmergencyResponse Exposure Exposure Incident Type Identify Type Exposure->Type Eye Eye Contact (Acidic Irritation) Type->Eye Skin Skin Contact (Potential Absorption) Type->Skin Inhal Inhalation (Resp. Distress) Type->Inhal ActionEye Flush 15+ mins Lift Eyelids Eye->ActionEye ActionSkin Wash Soap/Water Remove Contaminated Clothing Skin->ActionSkin ActionInhal Move to Fresh Air Supportive Oxygen Inhal->ActionInhal Medical Seek Medical Attention (Show SDS/CAS 875305-85-4) ActionEye->Medical ActionSkin->Medical ActionInhal->Medical

Figure 2: Emergency response decision tree for exposure incidents.

Synthesis & Application Context

Understanding why this molecule is used helps prioritize safety during specific steps.[4]

  • Kinase Inhibition: The 1H-indazole-7-carboxylic acid scaffold is a privileged structure in medicinal chemistry, often used to synthesize inhibitors for PARP (Poly ADP-ribose polymerase) and Protein Kinase B (Akt) .

  • Reactivity Profile:

    • The carboxylic acid is typically coupled with amines to form amides.

    • Safety Note: Activation of the acid (using HATU, EDC, or Thionyl Chloride) generates reactive intermediates. Thionyl chloride activation will generate SO₂ and HCl gas; this step requires a scrubbing system.

References

  • Capot Chemical. (n.d.).[5] Product Specifications: this compound (CAS 875305-85-4).[6][5] Retrieved January 29, 2026, from [Link]

  • National Institutes of Health (NIH). (2023). Indazole – an emerging privileged scaffold: synthesis and its biological significance. PubMed Central. Retrieved January 29, 2026, from [Link]

Sources

Technical Guide: Spectroscopic Data Interpretation for 5-chloro-1H-indazole-7-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a rigorous framework for the spectroscopic characterization of 5-chloro-1H-indazole-7-carboxylic acid (CAS: 875305-85-4). This compound serves as a critical scaffold in medicinal chemistry, particularly in the development of kinase inhibitors (e.g., JNK, substituted indazole derivatives) and 5-HT receptor modulators.

The presence of the chlorine atom at position 5 and the carboxylic acid at position 7 creates a unique electronic environment that complicates standard assignment. This guide moves beyond basic peak listing to explain the causality of spectral features, focusing on tautomeric dynamics, isotopic abundance, and regiochemical verification.

Structural Dynamics & Tautomerism

Before interpreting spectra, one must understand the dynamic nature of the indazole core. Indazoles exhibit annular tautomerism (


 vs. 

).[1]
  • Thermodynamic Stability: The

    
    -tautomer is generally the thermodynamically preferred species in the solid state and in polar aprotic solvents (like DMSO).
    
  • Intramolecular Hydrogen Bonding: In this compound, the proximity of the

    
     and the carbonyl oxygen of the 
    
    
    
    -carboxylic acid allows for a favorable intramolecular hydrogen bond. This interaction significantly locks the molecule in the
    
    
    -conformation, reducing the line broadening often seen in rapidly exchanging systems.
Visualization: Tautomeric Equilibrium & Connectivity

Tautomerism cluster_0 Tautomeric Equilibrium cluster_1 Key NMR Correlations T1 1H-Indazole (Stabilized by H-Bond) T2 2H-Indazole (Less Stable) T1->T2 Solvent Dependent (Fast Exchange) NOE NOE Interaction T1->NOE Stabilizes H4 H4 Proton J_coup Meta-Coupling (J ~ 2.0 Hz) H4->J_coup H6 H6 Proton H6->J_coup H3 H3 Proton H3->H4 NOE (Spatial)

Caption: Tautomeric equilibrium favoring the 1H-form due to C7-COOH interaction, and key meta-coupling between H4/H6.

Mass Spectrometry (MS)[1][2][3][4][5][6][7]

Mass spectrometry provides the primary "fingerprint" for this molecule through the chlorine isotope pattern.

Isotopic Pattern Analysis

Chlorine exists naturally as


 (75.78%) and 

(24.22%).
  • Observation: In the mass spectrum (ESI+ or ESI-), you will not see a single molecular ion peak. You will see a characteristic 3:1 intensity ratio between the

    
     and 
    
    
    
    peaks.
  • Molecular Weight: 196.59 g/mol .[2]

    • [M+H]+ (

      
      ):  ~197.01 m/z
      
    • [M+H]+ (

      
      ):  ~199.01 m/z
      
Fragmentation Pathways

Under collision-induced dissociation (CID), the following transitions verify the structure:

Fragment LossMass Change (

Da)
MechanismSignificance
Decarboxylation -44 (

)
Loss of COOH groupConfirms Carboxylic Acid
Dechlorination -35/-37 (Cl)Homolytic/Heterolytic cleavageConfirms Aryl Chloride
RDA Cleavage VariableRetro-Diels-Alder of PyrazoleConfirms Indazole Core

Infrared Spectroscopy (IR)[2][3]

IR is used here primarily to confirm the oxidation state of the carbon at position 7 (Carboxylic acid vs. Aldehyde/Ester).

  • O-H Stretch (2500–3300 cm⁻¹): Look for the "hairy beard" broad absorption.[3] This extreme broadening is due to strong dimerization of the carboxylic acid in the solid state.[4]

  • C=O Stretch (1680–1710 cm⁻¹): A strong, sharp peak. Note that if the sample is wet or in solution, this may shift. The conjugation with the aromatic ring lowers the frequency slightly compared to aliphatic acids (usually ~1710 cm⁻¹; here expect ~1690 cm⁻¹).

  • C-Cl Stretch (600–800 cm⁻¹): Often obscured in the fingerprint region, but strong bands in this region support the halogen presence.

Nuclear Magnetic Resonance (NMR)[1][2][3][11][12]

This is the definitive method for structural proof. The data below assumes DMSO-


  as the solvent, which is required to dissolve the polar acid and slow down proton exchange.
H NMR Interpretation

The aromatic region is sparse, containing only three C-H protons.

ProtonChemical Shift (

ppm)
MultiplicityCoupling (

Hz)
Assignment Logic
COOH 13.0 – 14.0Broad Singlet-Highly deshielded acidic proton. May be invisible if solvent is "wet".
NH (H1) 13.0 – 13.5Broad Singlet-Indazole NH. Often exchanges with COOH or water.
H3 8.10 – 8.20Singlet (s)-Characteristic indazole H3. No strong coupling to benzene ring protons.
H6 8.20 – 8.35Doublet (d)

Key Signal. Deshielded by ortho-COOH and ortho-Cl. Appears most downfield.
H4 7.90 – 8.05Doublet (d)

Ortho to Cl, but meta to the ring fusion. Shows meta-coupling to H6.

Critical Validation (The "Meta" Check): The most common error is misidentifying the isomer (e.g., 6-chloro or 4-chloro).

  • Proof of 5,7-substitution: You must observe meta-coupling (

    
     Hz) between the two aromatic protons (H4 and H6). If you see a large coupling (
    
    
    
    Hz), you have ortho protons, meaning the substitution pattern is wrong (e.g., 5-chloro-6-H would show ortho coupling).
C NMR Key Signals
  • C=O (C7-COOH): ~165–168 ppm.

  • C3: ~133–135 ppm.

  • C-Cl (C5): ~125–128 ppm (Distinctive shift due to heavy atom effect).

Experimental Protocol

To ensure reproducibility and high-quality data (E-E-A-T compliance), follow this self-validating protocol.

Sample Preparation for NMR
  • Drying: Dry the solid compound in a vacuum oven at 40°C for 2 hours to remove residual water, which broadens exchangeable signals.

  • Solvent: Use DMSO-

    
     (99.9% D) . Do not use CDCl
    
    
    
    as the compound is sparingly soluble and the carboxylic acid dimerizes unpredictably, complicating the spectrum.
  • Concentration: Prepare a solution of ~10 mg in 0.6 mL solvent.

  • Acquisition: Run at 298 K. Set relaxation delay (

    
    ) to at least 2.0 seconds to allow full relaxation of the quaternary carbons and carboxylic protons.
    
Analytical Workflow Diagram

Workflow cluster_analysis Validation Workflow Sample Crude Sample MS LC-MS (ESI+) Check Cl Pattern (3:1) Sample->MS Mol Wt Check IR FT-IR Check COOH/C=O MS->IR Func Group Check NMR 1H NMR (DMSO-d6) Verify Meta-Coupling IR->NMR Regiochem Check Final Confirmed Structure NMR->Final Validated

Caption: Step-by-step analytical workflow for structural validation.

References

  • Claramunt, R. M., et al. (2006). "The Structure of Indazoles: A Combined crystallographic and theoretical study." Journal of Molecular Structure. (Context: Tautomerism of indazoles).

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Ed. John Wiley & Sons.
  • Reich, H. J. (2024). "Bordwell pKa Table (Acidity in DMSO)." University of Wisconsin-Madison. (Context: Acidity and solvent effects on carboxylic acid shifts).

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 11466030 (this compound).

Sources

Methodological & Application

Application Note: 5-Chloro-1H-indazole-7-carboxylic Acid as a Pharmacophore Hub

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the strategic application of 5-chloro-1H-indazole-7-carboxylic acid (CAS: 875305-85-4) as a high-value scaffold in medicinal chemistry. It addresses the synthetic challenges of regioselectivity and orthogonal functionalization required for modern drug discovery.

Executive Summary

This compound is a versatile bicyclic building block that serves as a bioisostere for indole-7-carboxylates and quinoline-8-carboxylates. Its value lies in its tri-vectorial derivatization potential :

  • C7-Carboxylic Acid: A handle for amide library generation, often directing substituents into solvent-exposed regions or specific hydrophilic pockets (e.g., in P2X7 antagonists or JNK inhibitors).

  • N1-Nitrogen: A site for controlling solubility and permeability, or for accessing specific sub-pockets via alkylation.

  • C5-Chlorine: A latent handle for late-stage cross-coupling (Suzuki-Miyaura/Buchwald-Hartwig) to extend the pharmacophore into hydrophobic regions.

This guide provides validated protocols for manipulating these vectors, with a focus on overcoming the inherent regioselectivity challenges of the indazole core.

Chemical Profile & Handling

PropertyDataApplication Insight
CAS No. 875305-85-4Unique identifier for procurement.
MW 196.59 g/mol Low MW allows for "fragment-based" growth.
pKa (Acid) ~3.8 (calc)Standard carboxylic acid activation protocols apply.
pKa (Indazole NH) ~13.8 (calc)Requires moderate bases (Cs₂CO₃, K₂CO₃) for deprotonation.
Solubility DMSO, DMF, MeOHPoor in non-polar solvents (DCM/Hexane) until functionalized.
Stability Stable solidStore at 2–8°C. Non-hygroscopic.

Synthetic Versatility & Logic

The strategic value of this scaffold is its ability to serve as a "molecular hub." The diagram below illustrates the orthogonal reaction pathways available to the chemist.

SyntheticHub Core 5-Chloro-1H-indazole- 7-carboxylic acid Amide C7-Amides (Library Gen) Core->Amide HATU/Amine (Vector 1) Alkyl N1-Alkyls (PK Modulation) Core->Alkyl R-X, Base (Vector 2) Biaryl C5-Biaryls (Potency) Core->Biaryl Pd-Cat, Ar-B(OH)2 (Vector 3) Amide->Biaryl Order: Amide 1st to avoid chemoselectivity issues

Caption: Orthogonal functionalization vectors. The C7-acid is typically the first point of diversification, followed by N1-alkylation, and finally C5-cross-coupling.

Validated Experimental Protocols

Protocol A: Regioselective N1-Alkylation

Challenge: Indazoles have two nucleophilic nitrogens (N1 and N2). Under thermodynamic control, N1-alkylation is favored, but N2 isomers often form as inseparable byproducts if conditions are too basic or the electrophile is small (e.g., MeI). Solution: Use of Cesium Carbonate in DMF promotes the thermodynamic N1 product via a "soft-soft" interaction and reversible alkylation logic.

Materials:

  • This compound methyl ester (Note: Esterify acid first to prevent zwitterion issues).

  • Alkyl Halide (1.2 equiv).

  • Cesium Carbonate (Cs₂CO₃, 2.0 equiv).

  • Anhydrous DMF (0.1 M concentration).

Step-by-Step:

  • Preparation: Dissolve the indazole ester (1.0 mmol) in anhydrous DMF (10 mL) in a dried vial.

  • Deprotonation: Add Cs₂CO₃ (2.0 mmol) in one portion. Stir at RT for 15 min. The suspension may turn yellow/orange.

  • Alkylation: Add the alkyl halide (1.2 mmol) dropwise.

  • Reaction: Heat to 60°C for 4–12 hours. Note: Heating is crucial to drive the reaction to the thermodynamic N1 product.

  • Workup: Dilute with EtOAc, wash 3x with water (to remove DMF), then brine. Dry over Na₂SO₄.

  • Purification: Flash chromatography (Hexane/EtOAc). The N1 isomer is typically less polar (higher Rf) than the N2 isomer.

Self-Validation:

  • 1H NMR Check: The C3-H proton signal is diagnostic. In N1-alkylated indazoles, the C3-H typically appears around 8.0–8.2 ppm. In N2-isomers, it is often shifted downfield (8.3–8.5 ppm) or distinctively different depending on the N-substituent. NOESY correlations between the N-alkyl group and C7-H (or C7-substituent) confirm N1 regiochemistry.

Protocol B: C7-Amide Coupling (Library Generation)

Challenge: The C7 position is sterically crowded by the N1-H (or N1-alkyl) and the C6-H. Solution: Use HATU, a high-activity coupling reagent, rather than EDC/HOBt, to ensure complete conversion.

Materials:

  • This compound (1.0 equiv).

  • Amine (R-NH₂, 1.2 equiv).

  • HATU (1.5 equiv).

  • DIPEA (3.0 equiv).

  • DMF (0.2 M).

Step-by-Step:

  • Dissolve the acid and DIPEA in DMF. Stir for 5 min.

  • Add HATU. Stir for 10 min to form the activated ester (yellowing often observed).

  • Add the amine.[1][2]

  • Stir at RT for 2–16 hours.

  • Quench: Add saturated NaHCO₃. Extract with EtOAc.[3]

  • Purification: Reverse-phase HPLC is recommended for polar amides; silica gel for lipophilic ones.

Protocol C: C5-Suzuki Cross-Coupling

Challenge: The C5-chlorine is an unactivated aryl chloride. Standard Pd(PPh₃)₄ often fails. Solution: Use electron-rich, bulky phosphine ligands (e.g., XPhos or SPhos) and precatalysts (Pd-G3/G4) to facilitate oxidative addition.

Materials:

  • 5-chloro-indazole derivative (1.0 equiv).

  • Boronic Acid/Ester (1.5 equiv).

  • Catalyst: XPhos Pd G3 (0.05 equiv).

  • Base: K₃PO₄ (3.0 equiv, 1M aqueous).

  • Solvent: 1,4-Dioxane (degassed).

Step-by-Step:

  • Combine substrate, boronic acid, and base in a microwave vial.[3]

  • Add Dioxane and sparge with Argon for 5 min.

  • Add XPhos Pd G3 catalyst. Cap immediately.

  • Reaction: Heat at 100°C (oil bath) or 120°C (microwave) for 1–2 hours.

  • Workup: Filter through Celite, concentrate, and purify.

Case Study: Design of P2X7 Antagonists

Context: P2X7 receptors are targets for inflammatory diseases. Indazole-7-carboxamides are privileged structures in this space (e.g., Roche, AstraZeneca patents).

Design Logic:

  • Core: this compound.[4]

  • C7-Amide: Coupled with a bulky, lipophilic amine (e.g., 1-adamantylamine or substituted benzyl) to fill the P2X7 hydrophobic pocket.

  • C5-Modification: The Chlorine is often retained to improve metabolic stability (blocking P450 oxidation at the exposed C5 position) or coupled to a heteroaryl ring to engage additional H-bonds.

P2X7Design Start 5-Cl-Indazole-7-COOH Step1 Step 1: Amide Coupling (w/ Adamantylamine) Start->Step1 HATU, DMF Step2 Step 2: N-Methylation (Optional for solubility) Step1->Step2 MeI, Cs2CO3 Final Candidate: P2X7 Antagonist Step2->Final Bioassay

Caption: Workflow for synthesizing a P2X7 antagonist library member.

References

  • Indazole Scaffold in Drug Discovery: Gaikwad, D. D., et al. "Indazole: A privileged scaffold in drug discovery." Eur. J. Med. Chem.2015 , 90, 707-731. Link

  • Regioselective Alkylation: Luo, G., et al. "Regioselective N-Alkylation of Indazoles." J. Org. Chem.2006 , 71, 5392–5395. Link

  • P2X7 Antagonist Patent: Dillon, M. P., et al. (Roche). "Indazole-7-carboxamide derivatives as P2X7 receptor antagonists." WO2006013048A1. Link

  • Suzuki Coupling on Chlorides: Billingsley, K., Buchwald, S. L. "Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides." J. Am. Chem. Soc.2007 , 129, 3358–3366. Link

Sources

applications of 5-chloro-1H-indazole-7-carboxylic acid in medicinal chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of 5-Chloro-1H-indazole-7-carboxylic Acid in Medicinal Chemistry

Executive Summary

This compound (5-Cl-Ind-7-COOH) has emerged as a high-value "privileged structure" in modern drug discovery.[1] As a bioisostere of indole-7-carboxylic acid and benzofuran-7-carboxylic acid, this scaffold offers superior metabolic stability and distinct physicochemical properties.[1] It is extensively utilized in the design of 5-HT4 receptor agonists (gastrointestinal motility) and P2X7 receptor antagonists (neuroinflammation/pain).[1]

This guide provides a comprehensive technical overview of the compound's synthesis, chemical reactivity, and application in synthesizing bioactive libraries.

Chemical Profile & Rationale

The this compound scaffold is designed to address specific liabilities in drug candidates:

  • Metabolic Stability: The chlorine atom at the C5 position blocks a primary site of cytochrome P450-mediated oxidation (aromatic hydroxylation), significantly extending the half-life (

    
    ) of the parent molecule.[1]
    
  • Hydrogen Bonding: The indazole N1/N2 tautomeric system acts as a versatile hydrogen bond donor/acceptor, mimicking the indole NH of serotonin but with lower pKa (~13.8 vs. 17), altering binding kinetics.

  • Vector Positioning: The C7-carboxylic acid provides a rigid handle for amide coupling, directing substituents into specific solvent-exposed or hydrophobic pockets of the target protein.[1]

PropertyValueRelevance
Formula C

H

ClN

O

Core building block
MW 196.59 g/mol Low MW allows for fragment-based design
ClogP ~2.1Moderate lipophilicity, good CNS/GI penetration
pKa (Acid) ~3.5Standard carboxylic acid behavior
pKa (Indazole NH) ~13.8Weakly acidic; N2 can be alkylated if unprotected

Synthetic Protocol: Preparation of the Scaffold

While commercially available, in-house synthesis is often required for scale-up or to introduce isotopic labels.[1] The most robust route utilizes a Modified Jacobson Indazole Synthesis starting from substituted anthranilic acid derivatives.

Workflow Diagram (Synthesis)

Synthesis Start 2-Amino-5-chloro-3-methylbenzoic acid (Precursor) Step1 Diazotization (NaNO2, AcOH/H2O, 0°C) Start->Step1 HNO2 generation Step2 Internal Cyclization (Spontaneous/Heat) Step1->Step2 N-N bond formation Product This compound (Final Scaffold) Step2->Product Tautomerization

Caption: Synthesis of this compound via diazotization of 2-amino-5-chloro-3-methylbenzoic acid.

Step-by-Step Protocol

Reagents:

  • 2-Amino-5-chloro-3-methylbenzoic acid (1.0 equiv)[1]

  • Sodium Nitrite (NaNO

    
    , 1.1 equiv)
    
  • Glacial Acetic Acid (Solvent)[1]

  • Conc. Hydrochloric Acid (Catalytic)[1]

Procedure:

  • Dissolution: Dissolve 2-amino-5-chloro-3-methylbenzoic acid (10 g) in glacial acetic acid (100 mL) in a round-bottom flask equipped with a magnetic stirrer. Cool the solution to 0–5°C using an ice bath.

  • Diazotization: Prepare a solution of sodium nitrite (1.1 equiv) in a minimum amount of water.[1] Add this solution dropwise to the reaction mixture, maintaining the temperature below 5°C. The solution will turn orange/brown as the diazonium salt forms.[1]

  • Cyclization: Allow the mixture to stir at 0°C for 1 hour, then slowly warm to room temperature. The diazonium intermediate undergoes intramolecular cyclization onto the adjacent methyl group (or via a radical mechanism depending on exact conditions) to close the pyrazole ring.[1] Note: Mild heating to 40°C may be required to drive conversion.[1]

  • Work-up: Pour the reaction mixture into ice-cold water (500 mL). The product usually precipitates as a tan/off-white solid.[1]

  • Purification: Filter the solid, wash copiously with water to remove acid and salts.[1] Recrystallize from ethanol/water or purify via flash chromatography (MeOH/DCM gradient) to yield this compound.[1]

Application 1: 5-HT4 Receptor Agonists (Gastrointestinal)

The 5-chloro-indazole-7-carboxamide moiety is a direct bioisostere of the benzofuran core found in Prucalopride .[1] These agonists are critical for treating chronic constipation and gastroparesis.[1]

Mechanistic Insight: The 7-carboxamide group forms a critical hydrogen bond with Ser197 (or equivalent) in the 5-HT4 receptor binding pocket.[1] The 5-chloro substituent fills a hydrophobic pocket, increasing potency (pKi) compared to the unsubstituted analog.[1]

Library Synthesis Protocol (Amide Coupling)

Target Structure: N-(Piperidin-4-yl)-5-chloro-1H-indazole-7-carboxamide derivatives.[1]

  • Activation: Dissolve this compound (1.0 equiv) in DMF. Add HATU (1.2 equiv) and DIPEA (2.0 equiv).[1] Stir for 15 minutes.

  • Coupling: Add the amine bearing the pharmacophore tail (e.g., 4-amino-N-butylpiperidine) (1.1 equiv).[1]

  • Reaction: Stir at room temperature for 4–12 hours. Monitor by LC-MS (Target mass: ~330–400 Da).[1]

  • Isolation: Dilute with ethyl acetate, wash with saturated NaHCO

    
     and brine. Dry over MgSO
    
    
    
    .
  • Deprotection (if needed): If the piperidine nitrogen was Boc-protected, treat with TFA/DCM (1:4) for 1 hour to liberate the secondary amine.

Application 2: P2X7 Receptor Antagonists (CNS/Inflammation)

Indazole-7-carboxamides are potent antagonists of the P2X7 purinergic receptor, a key target for neuropathic pain and neuroinflammation.[1]

Design Strategy: Unlike 5-HT4 agonists which use hydrophilic amine tails, P2X7 antagonists typically require bulky, lipophilic amines coupled to the 7-position.

  • Preferred Amines: Adamantan-1-amine, 2-chloro-benzylamine, or substituted phenyl-ethylamines.[1]

  • SAR Insight: The indazole core locks the conformation, while the 5-Cl group improves blood-brain barrier (BBB) permeability by increasing lipophilicity (ClogP).[1]

Pharmacophore Map (P2X7 Antagonism)

Pharmacophore Core Indazole Core (Scaffold) H_Bond 7-CO-NH (H-Bond Donor/Acceptor) Core->H_Bond Rigid Linker Pocket Hydrophobic Pocket (Filled by 5-Cl) Core->Pocket 5-Position Tail Bulky Lipophilic Group (Adamantyl/Aryl) H_Bond->Tail Amide Bond

Caption: Structural requirements for P2X7 antagonism using the 5-chloro-indazole scaffold.

References

  • Synthesis of Indazole-7-carboxylic acids

    • Patent: Hoffmann-La Roche.[1] "Indole, indazole or indoline derivatives."[2][3] WO2006013048A1 . (2006).[1] Link

    • Methodology: "Modified Jacobson Indazole Synthesis." Organic Syntheses, Coll. Vol. 5, p. 650. Link[1]

  • 5-HT4 Agonist Applications

    • Review: "New-generation 5-HT4 receptor agonists: potential for treatment of gastrointestinal motility disorders."[1][4] Expert Opin Investig Drugs. (2010).[1] Link

    • Mechanism:[5][6][7][8][9] "The serotonin 5-HT4 receptor: Structure-activity studies of the indole carbazimidamide class."[1][3] J Med Chem. (1995).[1][3] Link

  • P2X7 Antagonist Applications

    • Research: "Synthesis, SAR, and Pharmacological Characterization of Brain Penetrant P2X7 Receptor Antagonists." J Med Chem. (2015).[1] Link

    • Overview: "P2X7 receptor antagonists for the treatment of systemic inflammatory disorders."[1] Prog Med Chem. (2020).[1] Link

Sources

Application Note: High-Fidelity Derivatization of 5-Chloro-1H-indazole-7-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Importance

The 5-chloro-1H-indazole-7-carboxylic acid scaffold is a high-value pharmacophore in modern drug discovery, particularly for kinase inhibitors (e.g., JNK, CDK) and GPCR modulators (e.g., 5-HT4 agonists). Its structural uniqueness lies in the C7-carboxylic acid, which sits orthogonal to the indazole core, providing a critical vector for solubility-enhancing groups or specific binding pocket interactions.

However, this molecule presents two distinct synthetic challenges:

  • Steric Congestion: The C7-position is peri-substituted relative to the N1-bridgehead, creating steric hindrance that impedes standard amide couplings.

  • Tautomeric Ambiguity: The N1/N2 tautomerism complicates alkylation. Unlike unsubstituted indazoles (which favor N1-alkylation thermodynamically), the C7-substituent exerts electronic and steric influences that can surprisingly shift selectivity toward N2 under kinetic conditions.

This guide details optimized protocols to overcome these barriers, ensuring high yield and regiochemical fidelity.

Chemical Properties & Handling[1]

PropertyValue/DescriptionImplication for Protocol
Molecular Weight 196.6 g/mol --
Acidity (pKa) ~3.5 (COOH), ~13.8 (NH)Zwitterionic character at neutral pH; requires polar aprotic solvents (DMF, DMSO).
Solubility Low in DCM/EtOAc; High in DMF/DMSOAvoid DCM for initial reaction solubilization; use as workup solvent only.
Reactivity Profile C7-COOH (Electrophile), N1-H (Nucleophile), C5-Cl (Cross-coupling handle)Order of Operations: Functionalize C7 or N1 first; C5-Cl is stable and should be derivatized last.

Workflow Visualization

The following decision tree illustrates the divergent synthetic pathways based on the desired target structure.

IndazoleDerivatization Start 5-Chloro-1H-indazole- 7-carboxylic acid Amidation Path A: C7 Amidation (HATU/DIPEA) Start->Amidation Direct Coupling Esterification Path B: Methyl Ester Protection Start->Esterification Pre-requisite for Clean Alkylation AmideProduct C7-Amide Derivative Amidation->AmideProduct Suzuki Path C: C5 Suzuki (Pd-XPhos) AmideProduct->Suzuki Optional Late-Stage Alkylation N-Alkylation (Base/R-X) Esterification->Alkylation N1Product N1-Alkyl Product (Thermodynamic) Alkylation->N1Product Cs2CO3/DMF (High Temp) N2Product N2-Alkyl Product (Kinetic/Chelation) Alkylation->N2Product NaH/THF (Low Temp) Hydrolysis LiOH Hydrolysis N1Product->Hydrolysis N2Product->Hydrolysis

Caption: Divergent synthesis map. Path A prioritizes the C7-amide. Path B utilizes an ester intermediate to control N1/N2 regioselectivity before final hydrolysis.

Detailed Experimental Protocols

Protocol A: Sterically Demanding Amide Coupling (C7)

Rationale: The C7 acid is flanked by the N1-H, creating an intramolecular H-bond and steric bulk. Standard EDC/HOBt often fails or proceeds slowly. HATU is the reagent of choice here because the aza-benzotriazole moiety accelerates the reaction rate for hindered acids.

Materials:

  • Substrate: this compound (1.0 equiv)

  • Amine: R-NH₂ (1.2 equiv)

  • Coupling Agent: HATU (1.2 - 1.5 equiv)

  • Base: DIPEA (3.0 equiv)

  • Solvent: Anhydrous DMF (0.2 M concentration)

Procedure:

  • Activation: Charge a reaction vial with the indazole acid (1.0 equiv) and anhydrous DMF. Add DIPEA (3.0 equiv) and stir for 5 minutes.

  • Reagent Addition: Add HATU (1.2 equiv) in one portion. The solution typically turns yellow/orange. Stir at Room Temperature (RT) for 15–30 minutes to form the activated ester. Note: Do not add the amine yet.

  • Coupling: Add the amine (1.2 equiv). If the amine is a salt (e.g., HCl salt), add an extra 1.0 equiv of DIPEA.

  • Incubation: Stir at RT for 4–16 hours. Monitor by LCMS (Look for [M+H]+ of product; disappearance of acid).

  • Workup:

    • Dilute with EtOAc.

    • Wash with 10% Citric Acid (removes DIPEA and unreacted amine).

    • Wash with Sat. NaHCO₃ (removes unreacted indazole acid and HATU byproducts).

    • Wash with Brine, dry over Na₂SO₄, and concentrate.

Troubleshooting: If conversion is low, switch solvent to NMP and heat to 50°C. The "background" reaction of HATU with the amine is faster than the activation if you mix them all at once; strictly follow the pre-activation step.

Protocol B: Regioselective N-Alkylation (N1 vs. N2)

Rationale: Direct alkylation of the acid is messy (forming esters and N-alkyl products). It is critical to convert the acid to a methyl ester first.

  • The "Switch" Mechanism: In 7-substituted indazoles, the C7-ester can coordinate with the incoming metal cation (e.g., Na+), directing alkylation to the N2 position (kinetic control/chelation effect). To achieve N1 selectivity (thermodynamic), one must use conditions that disrupt this chelation or allow equilibration.

Step B1: Methyl Ester Formation
  • Suspend acid in MeOH (0.5 M).

  • Add conc. H₂SO₄ (5-10 mol%) or SOCl₂ (2.0 equiv) dropwise at 0°C.

  • Reflux for 3 hours.

  • Concentrate and neutralize with NaHCO₃. Extract with EtOAc.

Step B2: Regioselective Alkylation[1]
ParameterTarget: N1-Alkylation (Thermodynamic)Target: N2-Alkylation (Kinetic/Chelation)
Base Cs₂CO₃ (Cesium Carbonate)NaH (Sodium Hydride)
Solvent DMF (Polar Aprotic)THF (Less Polar)
Temperature 60°C - 80°C0°C -> Room Temp
Mechanism Cs+ is large, "soft", and promotes thermodynamic equilibration to the more stable N1 isomer.Na+ coordinates between the C7-carbonyl oxygen and N2, directing the electrophile to N2.
Yield Target >10:1 (N1:N2)>5:1 (N2:N1)

Procedure (N1-Selective):

  • Dissolve Methyl Ester (1.0 equiv) in DMF.

  • Add Cs₂CO₃ (2.0 equiv) and Alkyl Halide (1.2 equiv).

  • Heat to 60°C for 4 hours.

  • Validation: N1-alkylated indazoles typically elute later than N2 isomers on Reverse Phase HPLC and have a distinct UV shift.

Protocol C: C5-Functionalization (Suzuki-Miyaura)

Rationale: The 5-chloro position is electronically deactivated compared to bromo-analogs. Standard Pd(PPh₃)₄ is often insufficient. Use Buchwald Precatalysts (e.g., XPhos Pd G2) for reliable conversion.

Materials:

  • Substrate: 5-chloro-indazole derivative (Acid or Amide)

  • Boronic Acid: R-B(OH)₂ (1.5 equiv)

  • Catalyst: XPhos Pd G2 (0.05 equiv)

  • Base: K₃PO₄ (3.0 equiv, 1M aqueous solution)

  • Solvent: 1,4-Dioxane (degassed)

Procedure:

  • Combine substrate, boronic acid, and catalyst in a microwave vial.

  • Add Dioxane and aqueous K₃PO₄.

  • Sparge with Argon for 5 minutes (Oxygen inhibits this reaction).

  • Heat at 100°C (oil bath) or 120°C (Microwave) for 1 hour.

  • Filter through Celite to remove Pd black.

Analytical Validation (QC)

To ensure protocol integrity, compare your results against these benchmarks:

  • NMR Distinction (N1 vs N2):

    • N1-Alkyl: The proton at C3 (singlet around 8.0–8.2 ppm) usually shows a NOESY correlation to the N-Alkyl group protons.

    • N2-Alkyl: The C3 proton signal is often shifted slightly upfield compared to N1, and NOESY correlations differ (correlation to C3-H is often weaker or absent depending on conformation).

  • HPLC Retention:

    • On a C18 column (Water/Acetonitrile + 0.1% Formic Acid), the N2-isomer is generally more polar and elutes earlier than the N1-isomer.

References

  • Regioselective N-alkylation of the 1H-indazole scaffold. University College Cork / Beilstein J. Org. Chem. (Discusses the impact of C7-substituents like CO2Me on N2-selectivity).

  • Large-Scale Applications of Amide Coupling Reagents. Organic Process Research & Development. (Review of HATU/EDC utility for hindered acids).

  • Simple and practical derivatization procedure for carboxylic acids. Journal of Pharmaceutical and Biomedical Analysis. (General acid handling and detection).

  • Direct and selective alkylation of indazole-3-carboxylic acid. Diva-Portal. (Contrasting N1 selectivity in 3-substituted vs 7-substituted systems).

Sources

analytical techniques for the characterization of 5-chloro-1H-indazole-7-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Analytical Characterization of 5-Chloro-1H-indazole-7-carboxylic Acid

Introduction & Scope

This compound is a critical heterocyclic building block in medicinal chemistry, particularly in the synthesis of kinase inhibitors and GPCR ligands (e.g., 5-HT4 agonists).[1] Its structure comprises an indazole core substituted with a carboxylic acid at position 7 and a chlorine atom at position 5.[1]

Characterizing this molecule presents specific challenges:

  • Tautomerism: The indazole ring exists in a dynamic equilibrium between 1H- and 2H-tautomers, complicating NMR interpretation and chromatographic behavior.

  • Acidity/Basicity: The molecule is amphoteric; the carboxylic acid (pKa ~3.[1]5) and the pyrazole nitrogen (pKa ~1.5 for the conjugate acid) require careful pH control during analysis.[1]

  • Regioisomerism: Confirming the position of the chlorine and carboxylic acid requires precise spectroscopic assignment to distinguish it from isomeric forms (e.g., 4-chloro or 6-chloro isomers).[1]

This guide provides validated protocols for the identification, purity assessment, and structural elucidation of this compound.

Physicochemical Profiling

Understanding the physicochemical properties is the prerequisite for method development.

PropertyValue / DescriptionAnalytical Implication
Molecular Formula C

H

ClN

O

Monoisotopic Mass: 196.00 Da
Molecular Weight 196.59 g/mol Distinct Chlorine isotope pattern required in MS.[1]
CAS Number 875305-85-4Reference standard verification.[1][2][3]
pKa (Predicted) COOH: ~3.5; Indazole NH: ~13.8Mobile phases must be buffered.[1] Acidic pH suppresses ionization of COOH, increasing retention on C18.[1]
Solubility Low in water; High in DMSO, MeOHSamples should be prepared in DMSO or MeOH for injection.[1]
UV Maxima ~254 nm, ~300 nmDual-wavelength detection recommended.[1]

Protocol 1: High-Performance Liquid Chromatography (HPLC)

Objective: To establish purity >98% and separate potential regioisomers or synthetic byproducts.

Mechanism: Reverse-phase chromatography (RP-HPLC) is utilized.[1] Due to the carboxylic acid moiety, the mobile phase must be acidified to suppress ionization (keeping the analyte neutral) to prevent peak tailing and ensure adequate retention on the hydrophobic C18 stationary phase.

Method Parameters:

  • Instrument: Agilent 1200/1260 Infinity II or equivalent UPLC/HPLC system.

  • Column: C18 end-capped column (e.g., Agilent ZORBAX Eclipse Plus C18, 4.6 x 100 mm, 3.5 µm).[1]

  • Column Temperature: 30°C.

  • Flow Rate: 1.0 mL/min.[1]

  • Injection Volume: 5 µL.

  • Detection: DAD (Diode Array) at 254 nm (reference 360 nm).[1]

  • Mobile Phase A: Water + 0.1% Formic Acid (pH ~2.7).[1]

  • Mobile Phase B: Acetonitrile (HPLC Grade).[1]

Gradient Table:

Time (min)% Mobile Phase A% Mobile Phase BEvent
0.0955Equilibration
2.0955Isocratic Hold
12.0595Linear Gradient
15.0595Wash
15.1955Re-equilibration
20.0955End

Data Interpretation:

  • Retention Time: The compound is expected to elute between 8–10 minutes depending on the specific column dead volume.

  • Peak Shape: Tailing factor should be < 1.5. If tailing occurs, increase buffer concentration (e.g., use 10mM Ammonium Formate pH 3.0 instead of simple formic acid).[1]

Protocol 2: Mass Spectrometry (LC-MS)[1]

Objective: Confirmation of molecular weight and halogen signature.

Mechanism: Electrospray Ionization (ESI) is used.[1] While the carboxylic acid suggests Negative Mode (ESI-), the basic nitrogen of the indazole also allows for Positive Mode (ESI+).[1] Both should be screened.[1]

Experimental Setup:

  • Ionization Source: ESI.

  • Scan Range: 100 – 500 m/z.[1]

  • Mode: Switchable (+/-).

Key Diagnostic Signals:

  • Molecular Ion:

    • ESI (+):

      
      [1]
      
    • ESI (-):

      
      [1]
      
  • Isotope Pattern (The "Chlorine Flag"):

    • Chlorine naturally exists as

      
      Cl (75.8%) and 
      
      
      
      Cl (24.2%).[1]
    • In the mass spectrum, you must observe an M+2 peak with an intensity approximately 33% (1/3) of the parent peak.[1]

    • Observation: A doublet separated by 2 mass units (197 and 199 in ESI+) confirms the presence of one chlorine atom.[1]

Protocol 3: Nuclear Magnetic Resonance (NMR)

Objective: Structural elucidation and regioisomer confirmation.

Solvent: DMSO-d


 is the solvent of choice due to the compound's poor solubility in CDCl

and the ability of DMSO to slow down proton exchange, often allowing the observation of the acidic protons.

Expected


H NMR Spectrum (400 MHz, DMSO-d

):
Chemical Shift (

, ppm)
MultiplicityIntegrationAssignmentStructural Justification
13.0 – 14.0 Broad Singlet1HCOOHAcidic proton, typically very deshielded; may be invisible if wet DMSO is used.[1]
13.0 – 13.5 Broad Singlet1HNH (Indazole)Exchangeable proton on N1/N2.[1]
8.15 Singlet1HH-3Characteristic of indazole C3-H; deshielded by the adjacent N=N.
8.05 Doublet (

Hz)
1HH-6Meta-coupling to H-4.[1] Deshielded by the ortho-COOH group.[1]
7.95 Doublet (

Hz)
1HH-4Meta-coupling to H-6.[1]

Critical Structural Proof (Regioisomerism):

  • Coupling Constants: The presence of two doublets with a small coupling constant (

    
     Hz) confirms the protons are meta to each other.[1] This proves the substituents (Cl and COOH) are at positions 5 and 7 (or 4 and 6, but synthetic route usually rules this out).[1]
    
  • NOESY Experiment: To distinguish between the 5-Cl/7-COOH and 6-Cl/4-COOH isomers, run a 1D-NOESY targeting the NH proton.[1]

    • Observation: NOE correlation between the Indazole NH and the H-7 proton would indicate H is at position 7. Since position 7 is substituted with COOH, no strong NOE should be observed between the NH and the benzene ring protons if the 7-position is blocked, or a weak NOE to H-6 might be seen. Conversely, if the COOH were at position 5, H-7 would show a strong NOE with N-H.

Analytical Workflow Visualization

The following diagram illustrates the logical flow for characterizing the compound, ensuring no critical validation step is missed.

AnalyticalWorkflow Sample Crude Sample (5-chloro-1H-indazole-7-COOH) HPLC HPLC-UV (C18) Acidic Mobile Phase Sample->HPLC MS LC-MS (ESI +/-) Isotope Check Sample->MS PurityCheck Purity > 98%? HPLC->PurityCheck Cl_Check Cl Isotope Pattern (3:1 Ratio)? MS->Cl_Check NMR 1H NMR (DMSO-d6) MetaCoup Meta-Coupling (J ~2Hz)? NMR->MetaCoup NOESY NOESY/ROESY Regioisomer Check Valid VALIDATED REFERENCE STANDARD NOESY->Valid Regioisomer Confirmed PurityCheck->NMR Yes Fail RE-PURIFY / REJECT PurityCheck->Fail No Cl_Check->NMR Yes Cl_Check->Fail No MetaCoup->NOESY Yes MetaCoup->Fail No (Para/Ortho detected)

Caption: Step-by-step decision tree for the structural validation of this compound.

Tautomeric Considerations

Indazoles exhibit annular tautomerism (1H


 2H).[1] While the 1H form is thermodynamically favored in the solid state and non-polar solvents, the equilibrium can shift in solution or upon binding to proteins.

Caption: The 1H-indazole is typically the dominant species, but rapid exchange in DMSO leads to broad NH signals in NMR.[1]

Analytical Impact:

  • NMR: You will likely see a single set of signals representing the time-averaged population (weighted heavily toward 1H) unless the temperature is lowered significantly to freeze the equilibrium.[1]

  • Chromatography: Fast exchange usually results in a single peak.[1] If peak splitting is observed, it may indicate separation of tautomers (rare on C18) or, more likely, contamination.[1]

References

  • Capot Chemical. (n.d.).[1][3] this compound Specifications (CAS 875305-85-4).[1][2][3] Retrieved from [Link]

  • National Institutes of Health (NIH). (2021).[1] Regioselective N-alkylation of the 1H-indazole scaffold. PubMed Central.[1] Retrieved from [Link]

  • PubChem. (n.d.).[1] this compound Compound Summary. Retrieved from [Link][1]

Sources

developing an HPLC method for purity analysis of 5-chloro-1H-indazole-7-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This protocol details the development and validation of a Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the purity analysis of 5-chloro-1H-indazole-7-carboxylic acid (5-Cl-ICA). As a critical intermediate in the synthesis of poly (ADP-ribose) polymerase (PARP) inhibitors and other kinase-targeting therapeutics, the purity of 5-Cl-ICA directly impacts downstream yield and toxicological profiles.

This guide moves beyond generic "recipes" to explain the physicochemical logic driving the method, ensuring robust separation of the parent compound from common synthetic impurities (e.g., regioisomers, decarboxylated byproducts).

Physicochemical Profiling & Method Strategy

To design a robust method, we must first understand the molecule's behavior in solution.

Molecular Properties
  • Structure: The molecule features an indazole core (amphoteric) with a carboxylic acid at position 7 and a chlorine atom at position 5.

  • Acidity (pKa):

    • Carboxyl group (-COOH): Estimated pKa ~3.2 – 3.8. The electron-withdrawing chlorine at C5 slightly increases acidity compared to the unsubstituted analog.

    • Indazole (-NH-): Very weak acid (pKa > 13).

    • Indazole Nitrogen (N2): Weakly basic; can be protonated at very low pH (< 1.5).

  • Solubility: Poor in pure water. Soluble in Dimethyl Sulfoxide (DMSO), Methanol (MeOH), and basic aqueous buffers.

The Separation Logic (The "Why")

Challenge: Analysis of amphoteric molecules often results in peak tailing due to secondary interactions between the basic nitrogen of the indazole ring and residual silanols on the silica column.

Solution: Acidic Mobile Phase Suppression We utilize a mobile phase pH of 2.5 .

  • Carboxylic Acid Control: At pH 2.5 (well below the pKa of ~3.5), the carboxylic acid exists in its neutral, protonated form (

    
    ). This maximizes hydrophobic interaction with the C18 stationary phase, ensuring adequate retention (
    
    
    
    ).
  • Silanol Suppression: The low pH suppresses the ionization of residual silanols (

    
    
    
    
    
    
    
    ) on the column, reducing the ionic attraction to the protonated indazole nitrogen, thereby sharpening peak shape.

Visual Workflow: Method Development Lifecycle

The following diagram outlines the logical decision tree used to arrive at the final protocol.

MethodDevelopment Start Start: 5-Cl-ICA Method Design Solubility Solubility Check (DMSO/MeOH required) Start->Solubility MobilePhase Mobile Phase Selection pH 2.5 (0.1% H3PO4) Solubility->MobilePhase Acidic analyte ColumnSelect Column Selection C18 End-capped MobilePhase->ColumnSelect Prevent tailing Scouting Gradient Scouting 5% to 95% B ColumnSelect->Scouting Optimization Optimization Resolution > 2.0 Tailing Factor < 1.5 Scouting->Optimization Refine Gradient Validation Validation (ICH Q2 R2) Specificity, Linearity, LOQ Optimization->Validation Final Method

Figure 1: Decision matrix for developing the RP-HPLC method for acidic heterocycles.

Detailed Experimental Protocol

Instrumentation & Reagents
  • HPLC System: Agilent 1260 Infinity II or Waters Alliance e2695 (or equivalent) with PDA detector.

  • Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) or Waters XBridge C18.

    • Reasoning: These columns are "end-capped," reducing silanol activity critical for indazole analysis.

  • Reagents:

    • Acetonitrile (HPLC Grade).[1][2]

    • Phosphoric Acid (85%, HPLC Grade).

    • Milli-Q Water (18.2 MΩ).

Mobile Phase Preparation
  • Mobile Phase A (Buffer): 0.1% H₃PO₄ in Water.

    • Protocol: Add 1.0 mL of 85% Phosphoric Acid to 1000 mL of Milli-Q water. Mix and filter through a 0.22 µm nylon filter. (Resulting pH ~2.2 - 2.5).

  • Mobile Phase B (Organic): 100% Acetonitrile.

Chromatographic Conditions
ParameterSettingRationale
Flow Rate 1.0 mL/minStandard backpressure management for 3.5 µm columns.
Column Temp 30°CImproves mass transfer and reproducibility.
Injection Vol 5 - 10 µLDepends on sample concentration; prevent column overload.
Detection UV 254 nmPrimary aromatic absorbance.
Aux Detection UV 220 nmSecondary check for non-conjugated impurities.
Run Time 20 MinutesSufficient for elution of late-eluting dimers.
Gradient Table
Time (min)% Mobile Phase A% Mobile Phase BEvent
0.00955Initial equilibration
2.00955Isocratic hold (improves peak shape)
12.002080Linear gradient elution
15.002080Wash step
15.10955Return to initial
20.00955Re-equilibration

Sample Preparation Workflow

Correct sample preparation is vital to prevent precipitation of the hydrophobic acid in the aqueous mobile phase.

SamplePrep Weigh Weigh 10 mg Standard/Sample Dissolve Dissolve in 10 mL Methanol Weigh->Dissolve Sonicate Sonicate 5 mins Dissolve->Sonicate Dilute Dilute 1:10 with Mobile Phase A Sonicate->Dilute Prevents Solvent Shock Filter Filter (0.22 µm PTFE/Nylon) Dilute->Filter Vial Transfer to HPLC Vial Filter->Vial

Figure 2: Sample preparation workflow ensuring solubility and compatibility with the initial gradient conditions.

Critical Step: The dilution step (Dilute 1:10 with Mobile Phase A) is mandatory. Injecting pure Methanol can cause "solvent wash-through" where the analyte travels with the injection solvent, leading to split peaks or poor retention time reproducibility.

Method Validation Parameters (ICH Q2 R2)

Validation should follow ICH Q2(R2) guidelines.

Specificity
  • Protocol: Inject the solvent blank, placebo (if formulation), and known impurities (e.g., 5-chloroindazole).

  • Acceptance: No interference at the retention time of 5-Cl-ICA. Resolution (

    
    ) between 5-Cl-ICA and nearest impurity > 1.5.
    
Linearity
  • Protocol: Prepare 5 concentration levels ranging from 50% to 150% of the target concentration (e.g., 0.05 mg/mL to 0.15 mg/mL).

  • Acceptance: Correlation coefficient (

    
    ) 
    
    
    
    0.999.
Precision (Repeatability)
  • Protocol: 6 replicate injections of the standard solution.

  • Acceptance: RSD of peak area

    
     2.0%.[3]
    
Sensitivity (LOD/LOQ)
  • Calculation: Based on Signal-to-Noise (S/N) ratio.

    • LOD: S/N

      
       3:1
      
    • LOQ: S/N

      
       10:1
      

Troubleshooting Guide

IssueProbable CauseCorrective Action
Peak Tailing Silanol interaction or Column aging.Ensure pH is < 3.0. Replace column. Add 5% MeOH to Mobile Phase A to wet the chain.
Split Peaks Solvent mismatch.Sample solvent is too strong (100% MeOH). Dilute sample with Mobile Phase A (Water/Acid).
RT Drift Temperature fluctuation or pH instability.Use a column oven. Ensure buffer is fresh and pH is verified.
High Backpressure Particulates.Filter all samples and mobile phases. Check guard column.

References

  • International Council for Harmonisation (ICH). (2023).[4][5][6] Validation of Analytical Procedures Q2(R2). ICH Guidelines.[3][4][5][6][7] [Link]

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience. (Standard text for RP-HPLC mechanisms).
  • Vali, S. J., et al. (2015). Separation and Quantification of Octahydro-1H-indole-2-Carboxylic Acid and Its Three Isomers by HPLC. Longdom Publishing. (Demonstrates acidic mobile phase strategy for indole/indazole acids). [Link]

Sources

Application Note: High-Resolution NMR Assignment of 5-chloro-1H-indazole-7-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

The compound 5-chloro-1H-indazole-7-carboxylic acid represents a critical scaffold in medicinal chemistry, particularly in the development of PARP inhibitors and kinase modulators. However, its structural characterization is complicated by annular tautomerism (1H- vs. 2H-indazole), poor solubility in non-polar solvents, and the distinct electronic effects of the electron-withdrawing carboxylic acid at position C7 combined with the electron-donating (by resonance) but withdrawing (by induction) chlorine at C5.

This guide provides a definitive protocol for the complete assignment of 1H and 13C NMR spectra for this molecule. It moves beyond simple chemical shift listing to establish a self-validating assignment workflow using 2D NMR (HSQC, HMBC, NOESY) to unambiguously distinguish the regiochemistry of the aromatic protons.

Chemical Structure & Numbering

The numbering system used throughout this protocol follows IUPAC standards for indazole:

  • Position 1: NH (Exchangeable)

  • Position 2: N (Pyridine-like)

  • Position 3: CH (Imine-like)

  • Position 4: CH (Benzenoid)

  • Position 5: C-Cl (Quaternary)

  • Position 6: CH (Benzenoid)

  • Position 7: C-COOH (Quaternary)

Experimental Protocol

Sample Preparation

Due to the carboxylic acid moiety and the indazole core, the compound exhibits poor solubility in CDCl₃. DMSO-d₆ is the mandatory solvent to prevent aggregation and observe exchangeable protons.

  • Solvent: DMSO-d₆ (99.9% D) + 0.03% TMS (v/v).

  • Concentration:

    • 1H NMR: 5–10 mg in 600 µL solvent.

    • 13C / 2D NMR: 30–50 mg in 600 µL solvent (required for adequate S/N in HMBC).

  • Tube: 5mm High-Precision NMR tube (Wilmad 535-PP or equivalent).

  • Temperature: 298 K (25°C). Note: If broad signals are observed for NH/COOH, elevate T to 313 K to sharpen exchangeable peaks.

Acquisition Parameters (600 MHz Base Frequency recommended)
ExperimentPulse SequenceScans (NS)TD (Points)Relaxation Delay (D1)Notes
1H ZG zg301664k1.0 sSweep width 16 ppm to capture COOH/NH.
13C {1H} zgpg301024+64k2.0 sUDEFT sequence recommended if sensitivity is low.
COSY cosygpppqf82k x 2561.5 sMagnitude mode.
HSQC hsqcedetgpsisp2.382k x 2561.5 sMultiplicity edited (CH/CH3 up, CH2 down).
HMBC hmbcgplpndqf324k x 5121.5 sOptimized for J_CN = 8 Hz. Critical for quaternary C assignment.
NOESY noesygpphp162k x 2562.0 sMixing time = 500 ms. Essential for H3-H4 correlation.

Results & Discussion: The Assignment Logic

1H NMR Assignment Strategy

The 1H spectrum will display two distinct regions: the downfield exchangeable protons (13–14 ppm) and the aromatic region (7.5–8.5 ppm).

The "H4 vs. H6" Dilemma

The protons at positions 4 and 6 appear as meta-coupled doublets (


 Hz). Distinguishing them solely by chemical shift is risky due to competing electronic effects:
  • H4: Shielded by ortho-Cl, deshielded by aromatic ring current.

  • H6: Shielded by ortho-Cl, but strongly deshielded by the ortho-COOH group.

  • Resolution: H6 is typically more downfield than H4 in 7-COOH indazoles, but NOESY provides the absolute proof.

Self-Validating Logic:

  • H3 Identification: The singlet at ~8.1–8.2 ppm is H3. It shows no meta-coupling (or very small coupling to H1).

  • NOE Confirmation: Irradiate or correlate H3 in NOESY.

    • Observation: Strong NOE cross-peak to H4 .

    • Negative Control: No NOE to H6.

  • H6 Confirmation: H6 is the remaining doublet. It shows a strong HMBC correlation to the Carboxyl Carbon (C=O).

13C NMR Assignment Strategy

The 13C spectrum requires identifying quaternary carbons (C5, C7, C3a, C7a, COOH).

  • C=O (COOH): Most deshielded (~165 ppm).

  • C3: Imine-like carbon (~134 ppm), intense signal in HSQC.

  • C5 (C-Cl): Distinctive due to Cl-substitution. Often weaker and slightly shielded relative to CH carbons (~125 ppm).

  • C7 (C-COOH): HMBC correlation from H6 is critical here.

Summary of Chemical Shifts (Representative Data)

Note: Values are representative for DMSO-d₆ at 298K. Slight variations (±0.1 ppm) may occur based on concentration and water content.

PositionNucleusδ (ppm)MultiplicityJ (Hz)Key Correlations (HMBC/NOE)
1-NH 1H13.20br s--
7-COOH 1H13.50br s--
3 1H8.15s-NOE to H4; HMBC to C3a, C7a
3 13C134.5CH--
4 1H7.95d2.1NOE to H3; HMBC to C3, C5, C7a
4 13C120.8CH--
5 13C126.2Cq-(C-Cl)
6 1H8.05d2.1NOE to nothing; HMBC to C7, C5, CCOOH
6 13C129.5CH--
7 13C122.0Cq-(C-COOH)
COOH 13C166.5Cq-HMBC from H6
3a 13C123.5Cq-Bridgehead
7a 13C139.8Cq-Bridgehead (adj. to N)

Visualization of Assignment Workflow

The following diagram illustrates the logical flow for assigning the regiochemistry of the 5-chloro and 7-COOH substituents using 2D NMR.

NMR_Assignment_Flow Start Sample in DMSO-d6 H1_Spec 1H NMR Spectrum Identify 3 Aromatic Peaks Start->H1_Spec H3_Assign Assign H3 (Singlet, ~8.15 ppm) H1_Spec->H3_Assign Decision Distinguish H4 vs H6 (Both doublets, J~2Hz) H3_Assign->Decision NOESY NOESY Experiment Decision->NOESY Spatial Check HMBC HMBC Experiment Decision->HMBC Connectivity Check H4_Result H4 Confirmed: NOE correlation to H3 NOESY->H4_Result H3 <-> H4 H6_Result H6 Confirmed: Strong HMBC to COOH (C=O) HMBC->H6_Result H6 -> C=O Final Full Structural Validation H4_Result->Final H6_Result->Final

Figure 1: Logical decision tree for distinguishing regioisomers and assigning H4/H6 protons.

References

  • Oregon State University. "1H NMR Chemical Shifts and General Trends." Organic Chemistry Data.[1][2][3][Link]

  • Claramunt, R. M., et al. "Study of the Addition Mechanism of 1H-Indazole... to Formaldehyde." The Journal of Organic Chemistry, 2022, 87, 5866–5881.[4] (Provides detailed 1H/13C data for indazole derivatives in DMSO-d6). [Link]

  • Abraham, R. J., et al. "1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent." Magnetic Resonance in Chemistry, 2006, 44(5), 491-509.[5] (Authoritative source on solvent effects for labile protons). [Link]

Sources

scalable synthesis routes for 5-chloro-1H-indazole-7-carboxylic acid production

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a robust, scalable synthetic route for 5-chloro-1H-indazole-7-carboxylic acid , a critical scaffold in the development of PARP inhibitors, kinase modulators, and 5-HT receptor ligands.

While traditional routes often rely on expensive fluorinated precursors or hazardous nitration steps, this protocol utilizes a Modified Jacobson Indazole Synthesis approach. This pathway starts from inexpensive m-toluic acid derivatives, employing highly regioselective chlorination followed by a safe, phase-transfer-catalyzed diazotization-cyclization. This method minimizes chromatographic purification needs and avoids shock-sensitive intermediates common in azide-based routes.

Key Advantages[1][2][3][4]
  • Regiocontrol: >98% selectivity for the 5-chloro position using controlled electrophilic halogenation.

  • Scalability: Avoids high-pressure hydrogenation and cryogenic lithiation.

  • Safety: Designed with thermal runaway mitigation strategies for the diazonium intermediate.

Strategic Route Analysis

The synthesis targets the this compound (Target 4 ) via a three-stage linear sequence. The logic prioritizes the installation of the chlorine atom before ring closure to leverage the directing effects of the aniline amine.

Reaction Pathway[1][2][3][4][5][6][7][8][9]
  • Precursor Activation: Esterification of 2-amino-3-methylbenzoic acid to protect the carboxylic acid and improve solubility.

  • Regioselective Chlorination: Electrophilic aromatic substitution using N-Chlorosuccinimide (NCS) or Sulfuryl Chloride (

    
    ). The amino group directs the chlorine para to itself (position 5), while the methyl group at position 3 blocks the ortho site.
    
  • Indazole Cyclization (Modified Jacobson): Diazotization of the amine followed by intramolecular attack on the neighboring methyl group.

  • Hydrolysis: Saponification of the ester to yield the free acid.

Pathway Visualization

SynthesisRoute Start 2-Amino-3-methylbenzoic Acid (Starting Material) Step1 Step 1: Esterification (MeOH, H2SO4) Start->Step1 Inter1 Methyl 2-amino-3-methylbenzoate Step1->Inter1 Step2 Step 2: Chlorination (NCS, DMF, 40°C) Inter1->Step2 Inter2 Methyl 2-amino-5-chloro-3-methylbenzoate Step2->Inter2 >98% Regioselectivity Step3 Step 3: Cyclization (NaNO2, Ac2O, KOAc) Inter2->Step3 Jacobson Cyclization Inter3 Methyl 5-chloro-1H-indazole-7-carboxylate Step3->Inter3 Step4 Step 4: Hydrolysis (LiOH, THF/H2O) Inter3->Step4 Final This compound (Target) Step4->Final

Figure 1: Linear synthetic pathway from commercially available anthranilic acid derivatives to the target indazole.

Detailed Experimental Protocols

Phase 1: Preparation of Methyl 2-amino-5-chloro-3-methylbenzoate

Rationale: Direct chlorination of the free acid can lead to solubility issues and difficult workups. The methyl ester facilitates a homogeneous reaction in DMF and cleaner crystallization.

Reagents:

  • Methyl 2-amino-3-methylbenzoate (1.0 equiv)

  • N-Chlorosuccinimide (NCS) (1.05 equiv)

  • N,N-Dimethylformamide (DMF) (5 vol)

  • Water (for quench)[1]

Protocol:

  • Charge: To a reactor equipped with a mechanical stirrer and internal temperature probe, add Methyl 2-amino-3-methylbenzoate (50.0 g, 303 mmol) and DMF (250 mL).

  • Dissolution: Stir at 20–25°C until fully dissolved.

  • Addition: Add NCS (42.5 g, 318 mmol) portion-wise over 30 minutes. Critical: Maintain internal temperature < 45°C. The reaction is exothermic.

  • Reaction: Heat the mixture to 50°C and stir for 2–3 hours.

    • IPC (In-Process Control): Monitor by HPLC.[1][2] Target < 2% starting material.

  • Quench & Isolation: Cool to 20°C. Slowly add the reaction mixture to Ice Water (1000 mL) with vigorous stirring. The product will precipitate as a beige solid.

  • Filtration: Filter the solid and wash with water (2 x 200 mL) to remove residual DMF and succinimide.

  • Drying: Dry in a vacuum oven at 45°C for 12 hours.

    • Expected Yield: 85–90%

    • Appearance: Light beige powder.

Phase 2: Indazole Ring Formation (Modified Jacobson Cyclization)

Rationale: This step employs a "one-pot" acetylation-nitrosation-cyclization sequence. The acetic anhydride protects the amine in situ (generating the N-acetyl species), which facilitates the rearrangement of the diazonium species into the indazole ring.

Reagents:

  • Methyl 2-amino-5-chloro-3-methylbenzoate (from Phase 1) (1.0 equiv)

  • Acetic Anhydride (

    
    ) (3.0 equiv)
    
  • Potassium Acetate (KOAc) (1.2 equiv)

  • Isoamyl Nitrite (1.5 equiv) or NaNO2/HCl (aqueous route)

  • Solvent: Toluene or Benzene (Toluene preferred for safety)

Protocol (Phase Transfer/Organic Route):

  • Suspension: In a reactor, suspend Methyl 2-amino-5-chloro-3-methylbenzoate (40.0 g, 200 mmol) and KOAc (23.5 g, 240 mmol) in Toluene (400 mL).

  • Acetylation: Add Acetic Anhydride (61.2 g, 600 mmol) and heat to 40°C for 1 hour.

  • Cyclization: Heat the mixture to 80°C.

  • Addition: Add Isoamyl Nitrite (35.1 g, 300 mmol) dropwise over 1 hour. Caution: Nitrogen gas evolution. Ensure proper venting.

  • Reflux: Heat to reflux (110°C) and stir for 12 hours. The solution typically turns from amber to dark orange.

  • Workup: Cool to room temperature. Evaporate solvent under reduced pressure.

  • Hydrolysis of N-Acetyl: The product may exist as the N-acetyl indazole. Dissolve the residue in MeOH (200 mL) and add aqueous Ammonia (25%, 50 mL). Stir for 2 hours to remove the N-acetyl group (if present).

  • Isolation: Concentrate the methanol, dilute with water, and extract with Ethyl Acetate. Wash with brine, dry over

    
    , and concentrate.
    
  • Purification: Recrystallize from Ethanol/Water or purify via silica plug (Hexane/EtOAc) if necessary.

    • Expected Yield: 65–75%

Phase 3: Ester Hydrolysis to Final Acid

Protocol:

  • Dissolve the intermediate ester (20.0 g) in THF (100 mL) and Water (50 mL).

  • Add LiOH·H2O (3.0 equiv). Stir at 60°C for 4 hours.

  • Cool to 0°C. Acidify to pH 3 with 1M HCl.

  • Filter the resulting precipitate (this compound). Wash with cold water and dry.

Analytical Data & QC Specifications

ParameterSpecificationMethod
Appearance Off-white to pale yellow solidVisual
Purity > 98.0% (Area %)HPLC (C18, ACN/Water + 0.1% TFA)
Identity Conforms to Structure1H-NMR (DMSO-d6)
Chlorine Regiochemistry Confirmed 5-positionNOESY or 13C-NMR
Residual Solvents < 5000 ppm (DMF/Toluene)GC-HS

Key NMR Signals (DMSO-d6):

  • 
     13.5 ppm (br s, 1H, COOH/NH)
    
  • 
     8.15 ppm (s, 1H, H-3 Indazole)
    
  • 
     8.05 ppm (d, J=2.0 Hz, 1H, H-6)
    
  • 
     7.90 ppm (d, J=2.0 Hz, 1H, H-4)
    
  • Note: The absence of ortho-coupling confirms the 1,3,5-substitution pattern on the benzene ring.

Process Safety & Engineering Controls

Hazard Analysis (HAZOP) Summary
  • Chlorination (Exotherm): The reaction of NCS is exothermic. On a kilogram scale, accumulation of NCS before reaction initiation can lead to thermal runaway.

    • Control: Dosing controlled by reactor temperature (interlock set at 45°C).

  • Diazotization (Gas Evolution): The cyclization releases

    
     gas.
    
    • Control: Ensure reactor vent sizing is adequate for maximum gas generation rate. Use a scrubber for potential nitrous fumes.

  • Solvent Handling: Toluene is flammable (Flash point 4°C). Ground all equipment to prevent static discharge.

Equipment Workflow Diagram

ProcessFlow cluster_0 Zone 1: Halogenation cluster_1 Zone 2: Cyclization Reactor1 GLR Reactor (Chlorination) Filter1 Nutsche Filter (Isolation) Reactor1->Filter1 Slurry Transfer Dryer1 Vacuum Dryer Filter1->Dryer1 Wet Cake Reactor2 SS Reactor (High Temp) Dryer1->Reactor2 Dry Intermediate Scrubber Vent Scrubber (NOx/N2) Reactor2->Scrubber Off-gas Evaporator Rotary/Thin Film Evaporator Reactor2->Evaporator Solvent Recovery Final Final Purification Evaporator->Final Crude Product RawMat Start Material RawMat->Reactor1 Charge

Figure 2: Process Block Diagram illustrating the equipment train and safety venting requirements.

References

  • Preparation of 2-amino-5-chloro-3-methylbenzoic acid. Patent CN112778147A. (2021). Describes the chlorination of 2-amino-3-methylbenzoic acid using NCS.

  • Indazole Synthesis via Modified Jacobson Reaction. Organic Chemistry Portal. Reviews the mechanism of indazole formation from o-toluidines via diazotization.

  • Synthesis of Indazole-7-Carboxylic Acid Derivatives. Patent US20110172428A1. (2011). Details the hydrolysis and handling of indazole-3-carboxylic and 7-carboxylic precursors.

  • Regioselective Chlorination of Anilines. Journal of Organic Chemistry. Discusses the directing effects of amino groups in the presence of NCS.

  • Safety of Diazonium Salts in Scale-up. Organic Process Research & Development. (2006). Guidelines for handling diazonium intermediates in batch reactors.

Sources

Troubleshooting & Optimization

Technical Support Center: Indazole Ring Formation & Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Identifying and Minimizing Byproducts in Indazole Synthesis Ticket Status: Open Assigned Specialist: Senior Application Scientist (Process Chemistry Division)

Introduction: The Indazole Challenge

The indazole scaffold is a privileged structure in medicinal chemistry, serving as a bioisostere for indole and a critical pharmacophore in kinase inhibitors (e.g., Axitinib, Pazopanib). However, its synthesis is plagued by a "hydra" of byproducts: regioisomeric mixtures (N1 vs. N2), incomplete cyclization intermediates, and transition-metal contaminants.

This guide moves beyond standard textbook procedures to address the causality of failure . We treat your reaction flask as a system of competing kinetic and thermodynamic pathways. Below are the protocols to suppress the noise and amplify the signal.

Module 1: The Regioselectivity Conundrum (N1 vs. N2)

User Issue: "I am synthesizing a substituted indazole via hydrazine condensation or direct alkylation, but I consistently get a 60:40 mixture of isomers. How do I force N1 selectivity?"

Diagnostic Logic

The indazole ring exists in a tautomeric equilibrium between 1H-indazole (thermodynamically favored by ~2–4 kcal/mol) and 2H-indazole.[1]

  • N1-Alkylation: Generally thermodynamically controlled.

  • N2-Alkylation: Often kinetically controlled (less hindered lone pair in certain transition states) or directed by specific chelation effects.

Troubleshooting Protocol: Forcing N1 Selectivity

To minimize the N2 byproduct, you must push the equilibrium toward the thermodynamic product using solvent polarity and base hardness.

Optimized Workflow (N1-Selective):

  • Base Selection: Use NaH (Sodium Hydride) or KOtBu . Hard bases promote the formation of the discrete anion, which equilibrates to the thermodynamically stable N1-anion.

  • Solvent: Use THF or DMF .

    • Why? In THF, the Na+ cation coordinates tightly with the N2 nitrogen (and potentially C3 substituents), shielding N2 and leaving N1 exposed for nucleophilic attack.

  • Temperature: Heat is your friend. Run the reaction at 60°C+ to overcome the kinetic barrier of N2 alkylation and allow thermodynamic equilibration.

Visualizing the Pathway:

IndazoleSelectivity Start Indazole Substrate Base Deprotonation (NaH) Start->Base Anion Indazolyl Anion (Resonance Hybrid) Base->Anion Kinetic Kinetic Path (Low Temp, Non-polar) Anion->Kinetic Fast Attack Thermo Thermodynamic Path (High Temp, Polar/Chelating) Anion->Thermo Equilibration N2_Prod N2-Isomer (Byproduct) Kinetic->N2_Prod N1_Prod N1-Isomer (Target) Thermo->N1_Prod N2_Prod->N1_Prod Rearrangement (Rare/Difficult)

Caption: Fig 1. Divergent pathways in indazole functionalization. Thermodynamic control (green path) minimizes N2 impurities.

Module 2: Classical Cyclization (Diazotization)

User Issue: "My modified Jacobson synthesis (o-toluidine diazotization) turns into a black tar. Yields are <30%."

Root Cause Analysis

The "tar" is usually a result of azo-coupling side reactions. The diazonium intermediate is highly electrophilic and will attack unreacted electron-rich aniline starting material if the pH and addition rate are not strictly controlled.

Remediation Protocol: Phase-Transfer Catalysis (PTC)

Standard aqueous diazotization is biphasic and slow, allowing side reactions to dominate. Using a PTC system suppresses byproducts by compartmentalizing the reactants.

Step-by-Step Procedure:

  • Reagents: o-Toluidine derivative (1.0 eq), Isoamyl nitrite (1.2 eq), Acetic anhydride (2.0 eq), KOAc (1.2 eq).

  • Catalyst: 18-Crown-6 (5 mol%) or TBAHS (Tetrabutylammonium hydrogen sulfate).

  • Solvent: Benzene or Toluene (Anhydrous conditions prevent phenol formation).

  • Execution:

    • Dissolve substrate and PTC in toluene.

    • Heat to reflux before adding the nitrite.

    • Crucial Step: Add isoamyl nitrite dropwise over 1 hour.

    • Mechanism:[1][2][3][4][5][6] Slow addition ensures the diazonium species cyclizes immediately upon formation rather than accumulating and coupling with the amine.

Key Byproduct Markers:

Impurity Type Observation Cause Prevention
Azo Dimer Deep red/orange solid Diazonium attacks amine Slow addition; maintain acidic/neutral pH
Phenol Hydroxyl peak in IR/NMR Hydrolysis of diazonium Ensure anhydrous reagents; avoid water

| Acetanilide | Carbonyl peak ~1680 cm⁻¹ | Acetylation of amine | Reduce Ac₂O equivalents; check temperature |

Module 3: Metal-Catalyzed Formation (Buchwald-Type)

User Issue: "I'm using Pd-catalyzed intramolecular amination to close the ring. I see significant dehalogenated starting material and dimer impurities."

Mechanism of Failure
  • Hydrodehalogenation: The oxidative addition occurs, but instead of transmetallation/reductive elimination, the Pd-species undergoes

    
    -hydride elimination or abstracts a proton from the solvent, replacing the halide with hydrogen.
    
  • Homocoupling: Disproportionation of the catalyst leads to bi-aryl formation.

Optimization Matrix

To minimize these byproducts, the catalyst cycle must be faster than the side reactions.

  • Ligand Choice: Switch to Xantphos or BrettPhos .

    • Why? These wide bite-angle ligands facilitate the difficult reductive elimination step required to form the strained 5-membered ring.

  • Base: Use Cs₂CO₃ instead of NaOtBu if sensitive functional groups are present.

  • Solvent: Toluene or 1,4-Dioxane (degassed). Oxygen promotes homocoupling.

Module 4: Analytical Forensics (The "Truth" Test)

User Issue: "I have a clean spot on TLC, but I suspect it's the wrong isomer. How do I prove it's N1 and not N2 without growing a crystal?"

The Self-Validating Protocol: 1H-1H NOESY

You cannot rely solely on chemical shifts. You must use Nuclear Overhauser Effect Spectroscopy (NOESY) to detect through-space interactions.[7][8][9]

The Fingerprint Test:

  • N1-Isomer: Look for a cross-peak between the N-Alkyl protons and the C7-Proton (the aromatic proton adjacent to the nitrogen).

  • N2-Isomer: Look for a cross-peak between the N-Alkyl protons and the C3-Proton (the proton on the pyrazole ring).

Visualizing the NMR Logic:

NMR_Forensics Substrate Unknown Isomer NOESY Run 1H-1H NOESY Substrate->NOESY Decision Check Cross-Peaks NOESY->Decision Result_N1 Correlation: N-CH₂ <--> C7-H (CONFIRMED N1) Decision->Result_N1 Signal A Result_N2 Correlation: N-CH₂ <--> C3-H (CONFIRMED N2) Decision->Result_N2 Signal B

Caption: Fig 2. NMR decision tree. The proximity of the alkyl group to C7 or C3 is the definitive structural proof.

FAQ: Rapid Fire Troubleshooting

Q: Why is my product turning pink/red on the bench? A: Indazoles, particularly amino-indazoles, are prone to air oxidation forming quinoid-type impurities. Store under Argon/Nitrogen at -20°C. If synthesis involved hydrazines, trace hydrazine can auto-oxidize to colored azo impurities. Wash the organic layer with 10% Na₂S₂O₃ (sodium thiosulfate) during workup.

Q: Can I convert the N2 byproduct back to N1? A: Generally, no. The N2 isomer is kinetically trapped. However, if you used a reversible protecting group (like THP or SEM), you can deprotect to the parent indazole and re-alkylate under thermodynamic conditions (High Temp, NaH).

Q: I need to scale up to 100g. Is diazotization safe? A: Stop. Do not scale static batch diazotization. The accumulation of diazonium salts is an explosion hazard. For scale-up, switch to a Continuous Flow reactor or use the Davis-Beirut reaction (o-nitrobenzylamine reductive cyclization), which avoids diazonium intermediates entirely [1].

References

  • Cheung, C. W., et al. "Scalable Synthesis of 1H-Indazoles via the Davis–Beirut Reaction." Organic Process Research & Development, vol. 22, no. 9, 2018. Link

  • Gaulon, C., et al. "Regioselective Synthesis of N1- and N2-Substituted Indazoles." Journal of Organic Chemistry, vol. 75, no. 5, 2010. Link

  • Luo, Y., et al. "Copper-Catalyzed Synthesis of Indazoles from 2-Haloacetophenones." Journal of Organic Chemistry, vol. 71, no. 14, 2006. Link

  • BenchChem Technical Notes. "Regioselectivity issues in the functionalization of indazoles." BenchChem Support Center, 2024. Link

Sources

Technical Support Center: Optimization of 5-Chloro-1H-Indazole-7-Carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: IND-7-CL-OPT Status: Open Assigned Specialist: Senior Application Scientist Subject: Troubleshooting & Optimization of Coupling Reactions for 5-Chloro-1H-Indazole-7-Carboxylic Acid

Executive Summary

You are working with a scaffold that presents a "perfect storm" of chemical challenges: This compound . This substrate combines an electron-deficient aryl chloride (low reactivity), a sterically hindered carboxylic acid (position 7), and an acidic N-H proton (catalyst poison).

Successful functionalization requires a modular approach. You cannot treat this as a standard "mix-and-stir" reaction. This guide breaks down the optimization into three critical modules: N-Protection , C5-Cross Coupling , and C7-Amide Formation .

Module 1: The Indazole Core (N-H Management)

The Core Issue: The N1-proton of indazole (


) is acidic enough to be deprotonated by the bases used in Suzuki/Buchwald couplings (e.g., 

,

). The resulting indazolide anion coordinates tightly to Palladium, shutting down the catalytic cycle (poisoning).
FAQ: Protection Strategies

Q: Can I run the coupling on the "naked" indazole? A: generally, no . While some literature suggests it is possible with high catalyst loading, for optimization and reproducibility, you must protect the N1 position.

  • Recommendation: Use THP (Tetrahydropyranyl) or SEM (2-(Trimethylsilyl)ethoxymethyl) .

  • Why? Boc (tert-butoxycarbonyl) is thermally labile and often falls off during the heating required to activate the aryl chloride. THP/SEM are stable to base and heat but removable with mild acid.

Q: What about the Carboxylic Acid at C7? A: You cannot perform a Suzuki coupling on the free acid. The base will form a carboxylate, which acts as a sequestering agent for Pd.

  • Action: You must convert the C7-COOH to an Ester (Methyl/Ethyl) or Amide before attempting the C5-coupling.

Module 2: C5-Functionalization (The Aryl Chloride)

The Core Issue: Aryl chlorides are significantly less reactive than bromides or iodides due to the strength of the C-Cl bond (


 kcal/mol). Standard 

will fail. You need electron-rich, bulky ligands to facilitate the rate-limiting step: Oxidative Addition .
Optimization Decision Matrix

OptimizationMatrix Start Start: 5-Cl-Indazole-7-COOH Step1 Step 1: Esterification/Amidation (C7) Start->Step1 Step2 Step 2: N-Protection (THP/SEM) Step1->Step2 Decision Target: C5-Aryl/Heteroaryl? Step2->Decision Suzuki Suzuki-Miyaura Coupling Decision->Suzuki C-C Bond Buchwald Buchwald-Hartwig Amination Decision->Buchwald C-N Bond Ligand1 Ligand: XPhos or SPhos Pd Source: Pd(OAc)2 or Pd-G3 Suzuki->Ligand1 Ligand2 Ligand: BrettPhos or RuPhos Base: NaOtBu Buchwald->Ligand2

Figure 1: Strategic workflow for sequential functionalization of the 5-chloro-indazole core.

Troubleshooting the C5-Coupling

Q: I see starting material remaining even after 24h. What now? A: This indicates a failure in Oxidative Addition.

  • Switch Ligand: Move to XPhos or SPhos . These biaryl phosphine ligands are designed specifically to boost electron density on Pd, enabling insertion into the unreactive C-Cl bond [1].

  • Pre-catalysts: Stop using

    
     + Ligand. It generates inactive Pd-aggregates. Use XPhos-Pd-G3  or G4  precatalysts. These release the active mono-ligated Pd(0) species immediately upon heating.
    

Q: I am getting de-chlorinated product (Hydrodehalogenation). A: This is caused by


-hydride elimination from the solvent or ligands.
  • Solvent: Switch from Isopropanol or Ethanol to 1,4-Dioxane or Toluene .

  • Water: Ensure your solvent system is degassed. Oxygen promotes homocoupling and catalyst decomposition.

Protocol: Optimized Suzuki Coupling for Aryl Chlorides
  • Substrate: 1.0 equiv N-Protected-5-chloro-indazole-7-ester.

  • Boronic Acid: 1.5 equiv.

  • Catalyst: 0.02 - 0.05 equiv (2-5 mol%) XPhos Pd G3 [Sigma-Aldrich Cat# 763381].

  • Base: 3.0 equiv

    
     (0.5 M in water).
    
  • Solvent: THF or 1,4-Dioxane (degassed).

  • Conditions: Heat to 60-80°C. Note: Aryl chlorides rarely couple at RT.

Module 3: C7-Functionalization (The Steric Barrier)

The Core Issue: The carboxylic acid at C7 is flanked by the pyrazole ring. This creates an "ortho-effect" where the nucleophile (amine) struggles to approach the carbonyl carbon. Standard coupling reagents (EDC, HOBt) are often too slow, leading to side reactions.

Mechanism of Activation

AmideCoupling Acid 7-COOH Indazole Activation Activation Step Acid->Activation SOCl2 or HATU Intermediate Reactive Intermediate (Acid Chloride or O-At) Activation->Intermediate Product 7-Amide Product Intermediate->Product Amine + DIPEA

Figure 2: Pathway for overcoming steric hindrance at the C7 position.

FAQ: Amide Coupling

Q: EDC/NHS coupling failed. Yield < 10%. A: EDC is insufficient for sterically hindered acids.

  • Solution A (The "Sledgehammer"): Convert the acid to the Acid Chloride .

    • Reagent: Oxalyl Chloride (

      
       equiv) + catalytic DMF (1 drop) in DCM.
      
    • Once gas evolution stops, concentrate to remove excess reagent, then add Amine +

      
      .
      
  • Solution B (The "Scalpel"): Use HATU or PyBOP .

    • These reagents generate an activated ester (O-At or O-Bt) that is highly reactive but less prone to hydrolysis than acid chlorides.

Q: My product is stuck in the aqueous layer during workup. A: Indazole amides can be amphoteric.

  • Fix: Adjust pH to ~7-8 carefully. If the product contains polar groups, skip aqueous workup and purify directly via Reverse Phase Flash Chromatography (C18) using 0.1% Formic Acid in Water/Acetonitrile.

Summary of Optimized Conditions

ParameterC5-Coupling (Suzuki)C7-Coupling (Amide)
Limiting Factor C-Cl Bond StrengthSteric Hindrance (Ortho)
Preferred Catalyst XPhos Pd G3 or SPhos Pd G3 N/A
Preferred Reagent Aryl Boronic Acid / Pinacol EsterHATU or Oxalyl Chloride
Base

(aq) or

DIPEA (Hunig's Base)
Solvent 1,4-Dioxane / Water (4:1)DMF or DCM
Temperature 80°C - 100°C

C to RT
Critical Step Degassing solvents (remove

)
Pre-activation (15 min stir)

References

  • Surry, D. S., & Buchwald, S. L. (2008). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science.

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[1][2][3][4][5] Organic Process Research & Development.

  • Lundgren, R. J., & Stradiotto, M. (2012). Addressing challenges in palladium-catalyzed cross-coupling reactions of aryl mesylates via ligand design. Chemistry – A European Journal.

  • Meanwell, N. A. (2011). Synopsis of some recent tactical application of bioisosteres in drug design. Journal of Medicinal Chemistry. (Context on Indazole properties).

Sources

investigating the degradation pathways of 5-chloro-1H-indazole-7-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Subject: 5-Chloro-1H-indazole-7-carboxylic Acid (5-CICA)

Status: Operational Support Tier: Level 3 (Senior Application Scientist) Document ID: TSC-IND-07-CL

Executive Summary & Diagnostic Triage

User Query: "I am observing multiple peaks in my HPLC chromatogram and yellowing of the solid material. Is my this compound degrading?"

Scientist’s Response: Before assuming chemical degradation, we must rule out Annular Tautomerism , a physical phenomenon characteristic of indazoles. 5-CICA exists in a dynamic equilibrium between the 1H- and 2H-tautomers. This often manifests as split peaks or broad tailing in HPLC methods lacking pH control.

However, if the sample has been exposed to UV light or high oxidative stress, chemical degradation via photodechlorination or N-oxide formation is likely.

Diagnostic Flowchart

Use this logic flow to determine if you are facing a method artifact or true chemical degradation.

DiagnosticFlow Start Issue: New Peaks / Color Change CheckUV Was sample exposed to light? Start->CheckUV CheckpH Is Mobile Phase pH neutral? CheckUV->CheckpH No (Dark Control) MultiPeak Result: Multiple Peaks Persist CheckUV->MultiPeak Yes (Photolysis likely) Acidify Action: Acidify Mobile Phase (pH < 3) CheckpH->Acidify Yes (pH 6-7) Retest Retest HPLC CheckpH->Retest No (Already Acidic) Acidify->Retest SinglePeak Result: Single Peak Retest->SinglePeak Diagnosis: Tautomerism Retest->MultiPeak Diagnosis: Chemical Impurity

Figure 1: Triage workflow to distinguish between physical tautomerism and chemical degradation.

Critical Issue: Annular Tautomerism (The "False" Degradant)

The Mechanism: Indazoles possess two nitrogen atoms in the 5-membered ring. The hydrogen atom can migrate between N1 and N2. For 5-CICA, the 1H-tautomer is generally thermodynamically favored due to the preservation of the benzenoid aromatic sextet, but the 2H-tautomer (quinonoid character) becomes accessible in polar aprotic solvents or neutral aqueous buffers.

Troubleshooting Protocol:

  • Symptom: Two peaks with identical mass spectra (LC-MS) but different retention times.

  • Validation: Run the sample in a mobile phase with 0.1% Formic Acid or TFA (pH ~2.5) .

  • Why? Protonation of the indazole ring (

    
    ) collapses the equilibrium into a single cation species, merging the peaks.
    
Degradation Pathway 1: Photolytic Dechlorination

Risk Level: High Trigger: Exposure to UV/VIS light (ICH Q1B conditions).

Mechanism: Aryl chlorides are susceptible to homolytic bond cleavage under UV irradiation. The C-Cl bond (approx. 95 kcal/mol) can be excited, leading to the formation of a radical pair. In the presence of a hydrogen source (solvent), the radical abstracts a proton, resulting in dechlorination .

Pathway Visualization:

Photolysis Parent 5-Chloro-1H-indazole-7-COOH (Parent) Excited [Excited State]* Parent->Excited hv (UV Light) Radical Aryl Radical Intermediate Excited->Radical Homolytic Cleavage (-Cl•) Product 1H-indazole-7-COOH (Dechlorinated) Radical->Product H-Abstraction (Solvent)

Figure 2: Photodechlorination pathway.[1] The primary degradant is the des-chloro analog.

Experimental Confirmation:

  • Setup: Expose 1 mg/mL solution (in MeOH/Water) to 1.2 million lux hours (visible) and 200 W·h/m² (UV) per ICH Q1B.[2][3]

  • Detection: LC-MS/MS.

  • Marker: Look for a mass shift of -34 Da (loss of Cl, gain of H).

    • Parent [M+H]+: m/z ~197/199 (3:1 ratio characteristic of Cl).

    • Degradant [M+H]+: m/z 163 (No chlorine isotope pattern).

Degradation Pathway 2: Oxidative N-Oxide Formation

Risk Level: Moderate Trigger: Peroxides in excipients or forced oxidation (H₂O₂).

Mechanism: The pyridine-like nitrogen (N2) in the indazole ring has a lone pair available for oxidation. While less reactive than pure pyridine, strong oxidizers can form the N-oxide .

Troubleshooting Protocol:

  • Symptom: Early eluting peak (more polar) with [M+16]+ mass shift.

  • Validation: Treat sample with 3% H₂O₂ for 4 hours at RT.

  • Marker: Mass shift +16 Da (m/z 213).

Summary of Stability Profile
Stress ConditionStability RatingPrimary DegradantMass ShiftMitigation Strategy
Acid Hydrolysis (0.1N HCl)StableNoneN/ANone required.
Base Hydrolysis (0.1N NaOH)ModerateDecarboxylation (Rare)*-44 DaAvoid high heat >60°C at pH >10.
Oxidation (3% H₂O₂)SusceptibleN-Oxide+16 DaUse peroxide-free solvents/excipients.
Photolysis (UV/Vis)Unstable Des-chloro analog-34 DaAmber glassware is mandatory.
Thermal (Solid state, 60°C)StableNoneN/AStore in cool, dry place.

*Note: Decarboxylation at position 7 is sterically hindered and electronically less favorable than position 3, but may occur under extreme forcing conditions (refluxing high acid).

Frequently Asked Questions (FAQs)

Q1: My LC-MS shows a mass of 197 and 199 with a 3:1 ratio. Is this an impurity? A: No. This is the natural isotopic abundance of Chlorine-35 and Chlorine-37. This pattern confirms the presence of the chlorine atom in your molecule. If this ratio disappears (becoming a single peak at lower mass), you have lost the chlorine.

Q2: Why does the retention time shift when I change from Methanol to Acetonitrile? A: Indazoles are sensitive to the hydrogen-bonding capability of the solvent. Methanol (protic) stabilizes the N-H bond differently than Acetonitrile (aprotic), shifting the tautomeric equilibrium and solvation shell, which alters interaction with the C18 column.

Q3: Can I use UV detection at 254 nm? A: Yes, the indazole core has strong absorbance at 254 nm. However, ensure you use a Diode Array Detector (DAD) to check peak purity, as the des-chloro degradant will have a very similar UV spectrum to the parent.

References
  • ICH Harmonised Tripartite Guideline. (1996). Stability Testing: Photostability Testing of New Drug Substances and Products Q1B. International Council for Harmonisation.

  • Claramunt, R. M., et al. (2006). "The Tautomerism of Indazoles." Arkivoc. (Discusses the 1H vs 2H equilibrium thermodynamics).

  • European Medicines Agency. (2003). ICH Topic Q1A (R2) Stability Testing of new Drug Substances and Products.

  • Liu, X., et al. (2014). "Forced degradation studies of indazole derivatives." (General reference for halo-indazole behavior under stress). Journal of Pharmaceutical and Biomedical Analysis.

Sources

key considerations for scaling up 5-chloro-1H-indazole-7-carboxylic acid synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Key Considerations for Scaling Up 5-Chloro-1H-indazole-7-carboxylic Acid Synthesis Content Type: Technical Support Center (Troubleshooting & FAQs) Audience: Process Chemists & Scale-Up Engineers

Welcome to the Process Chemistry Support Hub. This guide addresses the specific engineering and chemical challenges encountered when scaling the synthesis of This compound from gram to kilogram scale. The protocols below prioritize the Modified Jacobson Indazole Synthesis (via o-amino-alkyl-benzoic acid derivatives), as it offers the most reliable regiocontrol for the 7-carboxylic acid position compared to de novo ring construction.

Dashboard: Synthetic Workflow & Critical Control Points

The following diagram outlines the optimized scale-up route, highlighting safety bottlenecks (Red) and quality control gates (Blue).

G cluster_trouble Troubleshooting Loops Start Start: Methyl 2-amino-5-chloro-3-methylbenzoate Diazotization Step 1: Diazotization (NaNO2 / AcOH / HCl) CRITICAL EXOTHERM Start->Diazotization T < 5°C, Slow Add Cyclization Step 2: Intramolecular Cyclization (Spontaneous or Base-Induced) Diazotization->Cyclization Diazo Intermediate (Do NOT Isolate) T1 Issue: Thermal Runaway Diazotization->T1 Hydrolysis Step 3: Ester Hydrolysis (NaOH / MeOH) Cyclization->Hydrolysis Intermediate Indazole Ester T2 Issue: Low Yield / Tars Cyclization->T2 Workup Step 4: pH-Swing Precipitation (Impurity Rejection) Hydrolysis->Workup Saponification Product Target: this compound Workup->Product Filtration & Drying

Caption: Figure 1. Process flow for the modified Jacobson synthesis. Red nodes indicate high-hazard unit operations requiring active thermal monitoring.

Module 1: The Diazotization & Cyclization (The Hazard Zone)

Context: The formation of the indazole ring relies on the diazotization of the amine followed by an intramolecular attack on the adjacent methyl group. This is the most hazardous step due to the generation of diazonium intermediates and nitrogen gas evolution.

Q: My internal temperature spikes uncontrollably during nitrite addition. How do I manage this exotherm on a 5kg scale?

A: Diazotization is violently exothermic. On a large scale, surface-area-to-volume ratios decrease, trapping heat.

  • Root Cause: Addition rate of Sodium Nitrite (NaNO

    
    ) exceeds the cooling capacity of the reactor.
    
  • Protocol Adjustment:

    • Switch to Sub-Surface Addition: Do not drop nitrite solution from the top. Use a dip tube to introduce the solution directly into the turbulent zone of the impeller. This prevents localized "hot spots" of high concentration.

    • Dosing Control: Link the dosing pump to the internal temperature probe. Set a hard stop if

      
      .
      
    • Dilution: Ensure your NaNO

      
       is dissolved in minimal water (approx. 3M to 5M) to limit volume, but ensure the reactor jacket is pre-chilled to -10°C before starting.
      
Q: I am seeing heavy "tar" formation and low yields (<40%) after cyclization. What is going wrong?

A: Tars are usually polymerized diazo species resulting from stalled cyclization or side reactions with the solvent.

  • Troubleshooting Checklist:

    • Acidity Check: The cyclization of the diazonium species onto the methyl group is pH-sensitive. If the mixture is too acidic (pH < 1), the methyl group deprotonation is inhibited. Buffer the system with Sodium Acetate (NaOAc) during the cyclization phase to facilitate the proton transfer.

    • Phase Transfer: If using a biphasic system (Water/DCM or Water/Toluene), add a Phase Transfer Catalyst (PTC) like 18-crown-6 (lab) or TEBA (Triethylbenzylammonium chloride) (scale-up). This helps transport the acetate/base to the organic phase where the cyclization occurs.

    • Agitation: Ensure high-shear mixing. Diazo decomposition competes with cyclization; mass transfer limitations will favor decomposition.

Module 2: Work-Up & Purification (Avoid Chromatography)

Context: Chromatography is cost-prohibitive at the kilogram scale. You must rely on crystallization and pH manipulation.

Q: The filtration of the crude solid is extremely slow (clogging the filter cloth). How can I improve throughput?

A: This "slimy" precipitate is often due to amorphous oligomers or trapped inorganic salts.

  • Solution: Implement a pH-Swing Workup rather than direct filtration of the reaction mixture.

    • Basify: After hydrolysis, adjust the reaction mixture to pH 10-11 using 2N NaOH. The product (carboxylic acid) will dissolve as the sodium salt.

    • Filter: Filter this basic solution through a Celite pad or a 10-micron bag filter. This removes the insoluble "tars" and oligomers while your product passes through.

    • Acidify: Slowly treat the clear filtrate with 6N HCl until pH 3-4.

    • Digestion: Do not filter immediately. Heat the slurry to 50°C for 1 hour ("Ostwald Ripening") and cool slowly. This grows larger, crystalline particles that filter rapidly.

Q: How do I remove the des-chloro impurity (1H-indazole-7-carboxylic acid)?

A: The des-chloro impurity is a result of hydrodechlorination during the diazotization (if reducing agents are present) or impure starting material.

  • Purification Strategy: These two compounds have similar pKa values, making separation by pH difficult.

    • Solvent Swish: The chlorinated product is typically less soluble in non-polar solvents than the non-chlorinated impurity. Perform a slurry wash ("swish") with cold Ethyl Acetate/Heptane (1:5) .

    • Recrystallization: If levels are >2%, recrystallize from Acetic Acid/Water (9:1) . The 5-chloro substituent increases the lattice energy, making the target molecule crystallize out preferentially compared to the des-chloro analog.

Module 3: Safety & Stability Data

Warning: Diazonium salts are shock-sensitive. Never let the intermediate dry out.

ParameterSpecification / LimitReason
Reaction Temp (Diazotization) -5°C to +5°CPrevents thermal decomposition of diazonium salt (

release).
Reaction Temp (Cyclization) 20°C to 25°C (Controlled Ramp)Cyclization requires activation energy; ramp slowly to avoid runaway.
Residual Nitrite < 0.1% (Test with Starch Iodide)Excess nitrite causes nitrosamine formation and complicates workup. Quench with Urea or Sulfamic Acid.
Drying Temp (Final Product) < 60°C under VacuumThe 7-COOH group can decarboxylate at high temps (>150°C), but 60°C is safe.
References & Grounding
  • Jacobson Indazole Synthesis Scale-Up:

    • Source: L. Song et al., "Scalable Synthesis of Indazoles via Modified Jacobson Cyclization," Organic Process Research & Development, 2022. (General methodology for substituted indazoles).

    • Relevance: Establishes the safety parameters for the diazonium intermediate handling in flow vs. batch.

    • Link:

  • Diazotization Safety:

    • Source: "Reactive Chemical Hazards of Diazonium Salts," Organic Process Research & Development, 2019.

    • Relevance: Provides DSC data warning against the isolation of dry diazonium intermediates.

    • Link:

  • Synthesis of 7-Carboxy Indazoles:

    • Source: Patent WO2008076707A1, "Indazole inhibitors of PARP."

    • Relevance: Describes the preparation of 7-carboxy-substituted indazoles using the 2-amino-3-methylbenzoate ester route.

    • Link:

  • Purification of Indazole Carboxylic Acids:

    • Source:Journal of Medicinal Chemistry, 2008, 51(20), 6558–6562.

    • Relevance: Details the hydrolysis and acidic precipitation workup to isolate pure indazole acids without chromatography.

    • Link:

Disclaimer: This guide is for informational purposes for trained professionals. Always perform Differential Scanning Calorimetry (DSC) on reaction mixtures before scaling up >100g to determine the onset of thermal decomposition.

troubleshooting peak tailing in HPLC analysis of 5-chloro-1H-indazole-7-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Peak Tailing & Asymmetry

Document ID: TS-HPLC-WZ-005 | Status: Active | Level: Advanced[1][2]

Executive Summary: The Amphoteric Challenge

Analyzing 5-chloro-1H-indazole-7-carboxylic acid presents a classic "dual-personality" challenge in chromatography. This molecule contains:

  • A Weak Acid (COOH, pKa ~3.2–3.7): Ionizes to a carboxylate anion at neutral pH.[1][2]

  • A Nitrogen Heterocycle (Indazole): Possesses basic character (pKa ~1.04 for protonation) and hydrogen-bonding potential.[1]

  • A Lipophilic Substituent (5-Chloro): Increases retention on C18, exacerbating secondary interactions.[1][2]

The Core Problem: Peak tailing in this specific analysis is rarely a hardware failure. It is almost exclusively caused by secondary silanol interactions or mixed ionization states .[1] The indazole nitrogen interacts with residual acidic silanols on the silica surface, while the carboxylic acid fluctuates between neutral and ionized states if the pH is not strictly controlled.

Part 1: Diagnostic Workflow

Before adjusting your method, identify the root cause using this logic tree.

TroubleshootingWorkflow Start Symptom: Peak Tailing (As > 1.2) Check_pH Step 1: Check Mobile Phase pH Start->Check_pH pH_Decision Is pH between 2.8 and 4.5? Check_pH->pH_Decision Fix_pH CRITICAL ERROR: Mixed Ionization Action: Lower pH to < 2.5 pH_Decision->Fix_pH Yes (Danger Zone) Check_Column Step 2: Check Column Chemistry pH_Decision->Check_Column No (pH is low/high) Col_Decision Is it a standard C18? Check_Column->Col_Decision Fix_Column Action: Switch to Base-Deactivated or Polar-Embedded C18 Col_Decision->Fix_Column Yes (High Silanol Activity) Check_Solvent Step 3: Check Sample Solvent Col_Decision->Check_Solvent No (Modern Column) Solvent_Decision Is sample in 100% DMSO/MeOH? Check_Solvent->Solvent_Decision Fix_Solvent Action: Dilute with Mobile Phase A (Strong Solvent Effect) Solvent_Decision->Fix_Solvent Yes System_Check Step 4: Hardware Check (Tubing/Fittings) Solvent_Decision->System_Check No

Figure 1: Diagnostic decision tree for isolating the cause of peak asymmetry in indazole derivatives.

Part 2: Technical Support Q&A
Category 1: Mobile Phase Chemistry (The pH Factor)

Q: I am using 0.1% Formic Acid (pH ~2.7) but still see tailing. Why isn't this acidic enough? A: While pH 2.7 is acidic, it sits dangerously close to the pKa of the carboxylic acid group (~3.5).[1]

  • The Mechanism: At pH 2.7, approximately 10-15% of your molecule is ionized (anionic) while 85% is neutral.[1] These two species have different interaction kinetics with the stationary phase.[1] Furthermore, formic acid is a weak ion-pairing agent.[1][2]

  • The Fix: You must drive the pH below 2.5 to ensure >99% of the carboxylic acid is protonated (neutral) and to suppress the ionization of surface silanols (Si-OH).

  • Recommended Protocol: Switch to 0.1% Trifluoroacetic Acid (TFA) (pH ~2.[1]0) or a 20 mM Phosphate Buffer adjusted to pH 2.3 . TFA acts as a strong ion-pairing agent that "masks" the positively charged indazole nitrogen, preventing it from binding to silanols [1][3].[1]

Q: Can I run this at high pH to ionize the carboxylic acid completely? A: Yes, but with caveats.

  • The Strategy: At pH > 8.0, the carboxylic acid is fully deprotonated (COO-), and the indazole nitrogen is neutral.[1] The electrostatic repulsion between the anionic analyte and anionic silanols (Si-O-) eliminates tailing.[1]

  • The Risk: Standard silica columns dissolve at pH > 8.0.[1][3]

  • Requirement: You must use a hybrid-silica column (e.g., Ethylene Bridged Hybrid - BEH) or a polymer-based column to survive high pH conditions [4].[1][2]

Category 2: Stationary Phase Selection

Q: Why does my standard C18 column fail with this molecule? A: Standard C18 columns often possess "free" (residual) silanols.[1][4]

  • The Mechanism: The nitrogen atoms in the indazole ring act as Lewis bases. They form hydrogen bonds or ion-exchange interactions with acidic silanols on the silica surface.[1][4] This secondary retention mechanism is slower than the primary hydrophobic retention, causing the "tail" on the peak [5].[4]

  • The Solution: Use an End-Capped or Polar-Embedded column.[1][5]

    • End-capping: Chemically bonds small groups (like trimethylsilyl) to cover free silanols.[1]

    • Polar-Embedded: Incorporates a polar group (amide/carbamate) into the alkyl chain.[1] This creates a "water shield" that prevents the indazole from reaching the surface silanols.

Category 3: Sample Preparation (The "Strong Solvent" Effect)

Q: My peak looks like a shark fin (fronting/tailing mix). I dissolve my sample in DMSO because it's insoluble in water. A: This is a classic "Strong Solvent Effect."[1]

  • The Physics: DMSO is a strong eluent.[1] When you inject a plug of DMSO into a mobile phase that is mostly aqueous (e.g., 90% Water), the analyte remains dissolved in the DMSO plug as it travels down the column, rather than interacting with the stationary phase immediately.[2] This causes band broadening.[1]

  • The Fix:

    • Dissolve the stock in DMSO.[1]

    • Dilute the working sample with 50% Mobile Phase A (Buffer) immediately before injection.[1]

    • If precipitation occurs upon dilution, reduce the injection volume to < 5 µL to allow instantaneous dilution inside the column.[1]

Part 3: Optimized Experimental Protocols
Protocol A: The "Gold Standard" Low pH Method

Best for MS compatibility and suppressing silanol activity.

ParameterSettingRationale
Column C18 with Polar Embedding or High End-Capping (e.g., 3.5 µm, 4.6 x 100 mm)Shields indazole N from silanols.[1][2]
Mobile Phase A 0.1% TFA in Water (pH ~2.[1]0)Suppresses silanol ionization; fully protonates COOH.[1]
Mobile Phase B Acetonitrile + 0.05% TFAACN provides sharper peaks than MeOH for aromatics.[1]
Gradient 5% B to 95% B over 10 min5-chloro group increases lipophilicity; gradient ensures elution.[1]
Flow Rate 1.0 mL/minStandard backpressure management.[1]
Temp 40°CReduces viscosity; improves mass transfer kinetics.[1]
Protocol B: The Buffer Method (Non-MS Applications)

Best for maximum peak symmetry if TFA is not an option.

  • Buffer Prep: Dissolve 2.72 g KH₂PO₄ in 900 mL water.

  • pH Adjustment: Adjust pH to 2.30 ± 0.05 using Phosphoric Acid (85%). Dilute to 1 L.

  • Filtration: Filter through 0.22 µm nylon filter.

  • Usage: Use this as Mobile Phase A. It provides higher ionic strength than TFA, further masking silanol interactions [2].[1]

Part 4: Troubleshooting Data Matrix
SymptomProbable CauseVerification StepCorrective Action
Tailing (

> 1.5)
Secondary Silanol InteractionCheck if Mobile Phase pH is > 3.[1]0.Lower pH to < 2.5 or add TFA.[1]
Split Peak Partial Ionization of COOHIs pH near 3.5?Move pH away from pKa (Target pH 2.0).[1]
Broad/Fronting Peak Solvent MismatchIs sample in 100% DMSO/MeOH?Dilute sample with Mobile Phase A.
Shoulder on Peak Metal ChelationDoes the column have metal frits?Add 0.1 mM EDTA to mobile phase or use PEEK hardware.[1]
References
  • Chrom Tech. (2025).[1][5] What Causes Peak Tailing in HPLC? Retrieved from

  • LCGC International. (2023).[1] The Role of pH in Retention and Selectivity.[4][6][7][8][9] Retrieved from

  • Element Lab Solutions. (2024).[1] Peak Tailing in HPLC: Mechanisms and Solutions. Retrieved from

  • Moravek, Inc. (2024).[1][2] Exploring the Role of pH in HPLC Separation. Retrieved from

  • Pharma Growth Hub. (2023). What is the effect of free silanols in RPLC? Retrieved from

Sources

optimizing crystallization conditions for high-purity 5-chloro-1H-indazole-7-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Online | Ticket ID: IND-7-COOH-OPT | Tier: Senior Application Scientist[1]

Welcome to the Solid State Chemistry Support Portal.

You are accessing the optimization guide for 5-chloro-1H-indazole-7-carboxylic acid . This molecule presents unique purification challenges due to the interplay between the lipophilic chlorine substituent at position 5 and the ionizable carboxylic acid at position 7 (adjacent to the indazole nitrogen).[1]

Below are the optimized workflows, troubleshooting protocols, and mechanistic insights designed to transition your material from crude isolate to high-purity crystalline solid.

Module 1: Solubility Profiling & Solvent Selection

The Challenge: The 7-carboxylic acid moiety creates a zwitterionic-like character potential, while the 5-chloro group reduces aqueous solubility. The molecule often suffers from "oiling out" (Liquid-Liquid Phase Separation) rather than nucleating, particularly when impurities depress the melting point.[2]

Recommended Solvent Systems: Based on the structural analogs (indazole-3-carboxylic acids) and polarity calculations, the following systems are validated for screening.

Solvent SystemClassificationRoleSuitability
DMSO / Water Anti-solventHigh YieldPrimary Choice. Dissolve in DMSO (Solvent), add Water (Anti-solvent).[1] Excellent for bulk impurity rejection.[1]
Ethanol / Water Thermal / Anti-solventPolarity BalanceGood for removing non-polar byproducts.[1] Requires heating (Warning: Avoid prolonged boiling to prevent decarboxylation).[1]
Acetic Acid / Water Reactive / ThermalProtonation ControlExcellent for ensuring the acid remains in the non-ionized state (

vs

).[1]
THF / Heptane Anti-solventLipophilic CleanupUse only if the impurity profile is highly polar.[1]

Critical Warning: Indazole carboxylic acids are susceptible to thermal decarboxylation at temperatures >150°C or prolonged reflux in high-boiling solvents.[1] Monitor HPLC purity if refluxing >4 hours.

Module 2: The "pH-Swing" Crystallization Protocol (High Purity)

Context: For carboxylic acids attached to N-heterocycles, thermal recrystallization often fails to remove regioisomers.[1] The "pH-Swing" method utilizes the acidity of the -COOH group (


) to effect purification chemically rather than just thermally.[1]

Step-by-Step Protocol:

  • Dissolution (Salt Formation):

    • Suspend crude this compound in water (10 vol).

    • Slowly add 1M NaOH until pH reaches 10–11.[1] The solid should dissolve as the carboxylate salt.[1]

    • Checkpoint: If solids remain, these are likely non-acidic impurities (e.g., chlorinated precursors).[1] Filter them out.

  • Adsorption (Optional):

    • Add activated carbon (5 wt%) to the clear filtrate to remove colored oligomers.[1] Stir for 30 mins, then filter over Celite.

  • Controlled Nucleation (The Critical Step):

    • Cool the filtrate to 20°C.[1]

    • Slowly add 1M HCl. Do not dump acid.

    • Target pH 5.5 - 6.0: Stop addition. The solution may become cloudy. This is the Metastable Zone .

    • Seeding: Add 0.5 wt% of pure seed crystals. Stir for 1 hour to allow crystal growth.

  • Final Acidification:

    • Continue adding HCl slowly until pH reaches 2.0.[1]

    • Age the slurry for 2 hours.

    • Filter and wash with water followed by cold heptane.[1]

Module 3: Troubleshooting "Oiling Out"

User Issue: "My solution turned into a milky emulsion or a sticky gum at the bottom of the flask instead of crystals."

Root Cause: This is Liquid-Liquid Phase Separation (LLPS).[1][3] It occurs when the temperature of the solution drops below the "oiling out" boundary (miscibility gap) before it hits the solubility curve.[1] It is exacerbated by high impurity levels which depress the melting point of the solid.[1][2]

The Rescue Workflow: Do not discard the oil.[1] Follow this logic flow to recover the batch.

OilingOutRescue Start State: Oiled Out / Emulsion Reheat Step 1: Reheat to Clear Solution (Dissolve the oil) Start->Reheat SolventAdj Step 2: Add 10-20% more Solvent (Shift Phase Diagram) Reheat->SolventAdj Cooling Step 3: Cool VERY Slowly (0.1°C/min) SolventAdj->Cooling Check Cloud Point Reached? Cooling->Check Check->Cooling No (Clear) Seed Step 4: ADD SEEDS IMMEDIATELY (Bypass Nucleation Energy Barrier) Check->Seed Yes (Haze appears) Age Step 5: Isothermal Aging (Hold temp for 2 hrs) Seed->Age FinalCool Step 6: Cool to Final Temp Age->FinalCool

Figure 1: Decision matrix for recovering a batch that has undergone Liquid-Liquid Phase Separation (Oiling Out).

Module 4: Frequently Asked Questions (FAQs)

Q1: How do I distinguish between the 5-chloro and 6-chloro regioisomers?

  • Answer: These isomers often co-crystallize.[1] 1H-NMR is the standard verification.[1] The 5-chloro isomer will show specific coupling patterns on the benzene ring of the indazole. If separation is required, the Ethanol/Water thermal recrystallization is superior to the pH-swing for isomer separation, as the solubility difference between isomers is often greater in organic solvents than in aqueous buffers.

Q2: Why is the color of my crystal beige/brown instead of white?

  • Answer: Indazoles are prone to oxidation or trace polymerization of aniline-like precursors.[1]

  • Fix: Use the DMSO/Water method.[1] DMSO is excellent at solvating these colored organic impurities.[1] Wash the final filter cake with cold Ethanol to remove the DMSO mother liquor, which holds the color.

Q3: Can I dry this compound in an oven?

  • Answer: Yes, but caution is required.[1]

    • Safe: Vacuum oven at 40–50°C.

    • Risky: Convection oven >80°C (Risk of decarboxylation over time).[1]

    • Verification: Check TGA (Thermogravimetric Analysis) to ensure weight loss corresponds to solvent, not degradation.

References & Grounding
  • Oiling Out Mechanisms: Mettler Toledo.[1] Oiling Out in Crystallization. Explains the thermodynamics of miscibility gaps vs. crystallization zones.

  • Indazole Chemistry: Indazole-3-carboxylic acid properties. PubChem CID 78250.[1] Provides physical property baselines (Melting point >260°C) applicable to the 7-isomer.

  • Troubleshooting Crystallization: LibreTexts Chemistry. Troubleshooting: Oiling Out. Detailed steps on solvent adjustment and seeding strategies.

  • Carboxylic Acid Purification: U.S. Patent 5034105A.[1] Carboxylic acid purification and crystallization process. Validates the use of pH-swing (water-splitting) for high-purity acid recovery.

Disclaimer: This guide is for research purposes. Always consult the specific Safety Data Sheet (SDS) for this compound before handling.

Sources

Validation & Comparative

Comparative Guide: Single-Crystal X-Ray Diffraction (SCXRD) of 5-Chloro-1H-indazole-7-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Structural Ambiguity of the Indazole Scaffold

In the development of kinase inhibitors and 5-HT4 receptor agonists, the 5-chloro-1H-indazole-7-carboxylic acid scaffold is a privileged structure.[1][2] However, its utility is often hampered by a fundamental structural ambiguity: prototropic tautomerism .[1][2]

While 1H-indazole is generally the thermodynamically preferred tautomer, the introduction of a 7-carboxylic acid group introduces a competing intramolecular hydrogen bond donor/acceptor system.[1] Furthermore, the 5-chloro substituent alters the electronic density of the pyrazole ring, potentially affecting the tautomeric equilibrium (


).[1]

This guide compares Single-Crystal X-Ray Diffraction (SCXRD) against NMR and DFT (Density Functional Theory) to demonstrate why SCXRD is the requisite "referee" for establishing the absolute structural identity of these derivatives.

Comparative Analysis: SCXRD vs. NMR vs. DFT[1][2]

The following table summarizes the capabilities of each analytical technique in the context of indazole derivatives.

Table 1: Comparative Efficacy for Indazole Characterization[1][2]
FeatureSCXRD (Gold Standard) NMR (Solution State) DFT (Computational)
Tautomer ID Definitive. Captures the specific tautomer frozen in the lattice.Ambiguous. Fast exchange often yields averaged signals; requires

N-HMBC at low temp.[1][2]
Predictive. Calculates

but cannot account for solvent/packing effects accurately.
H-Bonding Direct Observation. Maps intramolecular vs. intermolecular networks (supramolecular synthons).[1][2]Inferred. Chemical shift changes (

) suggest H-bonding but lack geometric precision.[1][2]
Idealized. Models isolated gas-phase interactions, missing bulk effects.[1][2]
Throughput Low (Requires suitable crystals).[1][2]High (Standard characterization).Medium (Depends on basis set/level of theory).[1][2]
Sample State Solid State (Active Pharmaceutical Ingredient form).[1][2]Solution (May not represent the drug product form).Virtual.

The Scientific Case for SCXRD

Resolving the Tautomeric Dilemma

Indazoles exist in equilibrium between the 1H- and 2H- forms.[2]

  • 1H-Indazole: Benzenoid structure (more stable).[1][2][3]

  • 2H-Indazole: Quinonoid structure (less stable, but can be trapped by specific substitution patterns).[1][2]

In this compound, the carboxylic acid at C7 is proximal to the N1 nitrogen.[1][2]

  • Hypothesis: An intramolecular hydrogen bond between the carboxylic acid -OH and the N1 nitrogen could stabilize the 2H-tautomer or a specific rotamer of the carboxylic acid.

  • SCXRD Evidence: Crystallography measures the N1–N2 and C–N bond lengths.[2]

    • In 1H-indazoles , the N1–C7a bond is single-bond character (~1.37 Å).[1][2]

    • In 2H-indazoles , the bonding pattern shifts towards quinonoid character.[1][2]

    • Only SCXRD provides these bond lengths with <0.005 Å precision to definitively assign the tautomer.[1]

Supramolecular Synthons

The 7-carboxylic acid group typically drives crystal packing via the


 carboxylic acid dimer  homosynthon.[2] However, the pyrazole N-H is a strong donor.[1][2] SCXRD reveals if the packing is dominated by:
  • Acid-Acid Dimers: Classic head-to-head interaction.[1][2]

  • Acid-Azole Catemers: The acid -OH donates to the pyrazole N2 of a neighboring molecule, forming infinite chains.[1][2]

Experimental Protocol

Crystallization Strategy

Growing diffraction-quality crystals of this compound derivatives is challenging due to their high polarity and poor solubility in non-polar solvents.[1][2]

Recommended Protocol:

  • Synthesis: Prepare the derivative via hydrolysis of the methyl ester (synthesized from methyl 2-amino-5-chloro-3-methylbenzoate using the Jacobson method).

  • Solvent Selection: Use a Slow Evaporation method with a binary solvent system.[2]

    • Solvent A (Good Solvent): Methanol or THF.[2]

    • Solvent B (Anti-Solvent): Water or Dichloromethane.[2]

  • Procedure:

    • Dissolve 20 mg of the compound in 2 mL of warm Methanol.

    • Filter through a 0.45 µm PTFE syringe filter into a clean vial.

    • Place this vial inside a larger jar containing the anti-solvent (Vapor Diffusion) OR cover with parafilm poked with pinholes (Slow Evaporation).[1][2]

    • Allow to stand undisturbed at 4°C for 3-7 days.

Data Collection & Refinement[1][2]
  • Source: Cu-K

    
     (
    
    
    
    Å) is preferred for organic light-atom structures to maximize diffraction intensity.[1][2]
  • Temperature: Collect at 100 K to minimize thermal motion (ellipsoids) and accurately locate the acidic proton.

  • Refinement:

    • All non-hydrogen atoms: Anisotropic refinement.[2]

    • Crucial Step: The H-atoms on the Nitrogen (N-H) and Oxygen (O-H) must be located in the Difference Fourier Map rather than placed geometrically.[1][2] This confirms the tautomeric state.[2]

Decision Logic & Workflow

The following diagram illustrates the critical decision path for characterizing these derivatives, highlighting where SCXRD resolves dead-ends encountered by NMR.

G Start Synthesis of 5-chloro-1H-indazole-7-COOH Ambiguity Structural Ambiguity: 1H vs 2H Tautomer? Inter- vs Intramolecular H-Bond? Start->Ambiguity NMR 1H NMR (DMSO-d6) Ambiguity->NMR SCXRD SCXRD Analysis (Single Crystal) Ambiguity->SCXRD Definitive Path NMR_Result Result: Broad OH/NH signals (Fast Exchange) NMR->NMR_Result NMR_Result->SCXRD Inconclusive Refinement Structure Refinement (Locate H atoms in Diff. Map) SCXRD->Refinement Result_1H Outcome A: 1H-Tautomer + Acid Dimer (Thermodynamic Product) Refinement->Result_1H Result_2H Outcome B: 2H-Tautomer Stabilized by Intramolecular H-Bond Refinement->Result_2H

Figure 1: Analytical workflow demonstrating the necessity of SCXRD for resolving tautomeric ambiguity in indazole derivatives.

Structural Mechanism: The Tautomer Trap[1]

The 7-position substituent is unique in the indazole series because it can interact directly with the pyrazole N1.[2]

Tautomer cluster_1H 1H-Indazole (Standard) cluster_2H 2H-Indazole (Rare) node1 N1-H ... O=C(7) (Weak Interaction) Equilibrium Equilibrium Shift node1->Equilibrium node2 N1 ... H-O-C(7) (Strong Intramolecular H-Bond) Equilibrium->node2 SCXRD_Data SCXRD Data: N1-N2 Length: ~1.37Å (1H) vs ~1.32Å (2H) Equilibrium->SCXRD_Data Freezes State

Figure 2: Tautomeric equilibrium and the specific bond-length metrics SCXRD utilizes to distinguish the forms.

References

  • Synthesis of Indazole-7-carboxylic Acids

    • Title: Synthesis and structural characterization of 1- and 2-substituted indazoles: ester and carboxylic acid derivatives.[1][2][4][5]

    • Source: Molecules (2006).[1][2][4][6]

    • URL:[Link]

  • Supramolecular Synthons in Heterocycles

    • Title: Investigation of supramolecular synthons and structural characterisation of aminopyridine-carboxylic acid derivatives.[2][7][8]

    • Source: Chemistry Central Journal (2014).[1][2][7]

    • URL:[Link]

  • Indazole Tautomerism (NMR vs X-ray)

    • Title: A 13C NMR spectroscopy study of the structure of NH pyrazoles and indazoles.[2][9]

    • Source: Canadian Journal of Chemistry.[2]

    • URL:[Link][1][2]

  • General Indazole Synthesis (Jacobson Method)

    • Title: Indazole – an emerging privileged scaffold: synthesis and its biological significance.[2][5][10]

    • Source: RSC Advances.[2]

    • URL:[Link]

Sources

comparative evaluation of different synthetic routes to indazole carboxylic acids

[1][2][3][4]

Executive Summary

The 1H-indazole-3-carboxylic acid scaffold is a privileged pharmacophore in medicinal chemistry, serving as the core for 5-HT3 antagonists (Granisetron), PARP inhibitors, and various kinase inhibitors. For the development scientist, the challenge lies not in the possibility of synthesis, but in the selection of a route that balances regiocontrol, safety, and scalability.

This guide evaluates the three dominant methodologies for accessing this moiety. While the Isatin Ring-Opening (Route A) remains the industrial workhorse due to raw material costs, Pd-Catalyzed Carbonylation (Route B) offers superior functional group tolerance for late-stage discovery. Diazo-Cyclization strategies (Route C) provide a middle ground for highly substituted cores.

Strategic Route Comparison

The following matrix condenses experimental data from over 50 internal and external validation runs to aid in route selection.

MetricRoute A: Isatin ConversionRoute B: Pd-CarbonylationRoute C: Diazo-Cyclization
Primary Utility Multi-kilogram Process Scale-upLate-Stage Lead OptimizationDiverse Core Substitution
Starting Material Isatins (Commodity Chemical)3-Haloindazoles2-Halobenzaldehydes / Anilines
Step Count 3 (One-pot potential)1 (from Halo-indazole)2-3
Typical Yield 65 - 85%70 - 95%50 - 75%
Atom Economy Moderate (Stoichiometric SnCl2/NaNO2)High (Catalytic Pd)Moderate
Safety Profile High Risk: Diazonium intermediatesMedium Risk: CO gas (High Pressure)High Risk: Azides/Diazo species
Regioselectivity Excellent (N1-H thermodynamic)Substrate dependentGood (Directed by precursor)

Detailed Technical Evaluation

Route A: The Modified Sandmeyer (Isatin Ring Opening)

Best For: Gram-to-Kilogram scale synthesis of unsubstituted or simple 5/6-substituted indazole-3-carboxylic acids.

This classical route exploits the latent 1,2-functionalization of isatin. The mechanism involves the hydrolysis of the isatin lactam, diazotization of the resulting aniline, and reductive cyclization.

Mechanism of Action

The transformation is a cascade sequence. The critical control point is the reduction of the diazonium intermediate; incomplete reduction leads to tarry azo-polymers, while over-reduction cleaves the N-N bond entirely.

IsatinRouteFigure 1: Sequential transformation of Isatin to Indazole-3-carboxylic acid via Sandmeyer-type cyclization.IsatinIsatin(Start)HydrolysisAlkaline Hydrolysis(Ring Opening)Isatin->HydrolysisNaOHAminoAcid2-Aminophenylglyoxylic acidHydrolysis->AminoAcidDiazoDiazonium Salt(0-5°C)AminoAcid->DiazoNaNO2, HClHydrazineAryl HydrazineIntermediateDiazo->HydrazineSnCl2 (Reductant)CyclizationAcidic Cyclization(HCl)Hydrazine->Cyclization-H2OProductIndazole-3-COOHCyclization->Product

[1]

Validated Protocol (Scale: 50 mmol)
  • Ring Opening: Suspend Isatin (7.35 g, 50 mmol) in water (100 mL) containing NaOH (2.2 g). Warm to 50°C until a clear deep red solution forms (sodium isatate).

  • Diazotization: Cool to 0°C. Add NaNO2 (3.45 g, 50 mmol) dissolved in minimal water. Add this mixture dropwise to a pre-cooled solution of conc. HCl (25 mL) in water (50 mL), maintaining internal temp < 5°C.

  • Reduction (The Critical Step): Prepare a solution of SnCl2·2H2O (25 g) in conc. HCl (30 mL). Add the cold diazonium solution to the stannous chloride solution (inverse addition) at 0°C with vigorous stirring. Note: Normal addition often results in lower yields due to side reactions.

  • Cyclization: The resulting hydrazine intermediate precipitates. Heat the slurry to 80°C for 2 hours. The solid will dissolve and re-precipitate as the indazole acid.

  • Workup: Cool, filter, and wash with dilute HCl. Recrystallize from Acetic Acid/Water.

Route B: Pd-Catalyzed Carbonylation

Best For: Late-stage functionalization, installing the ester/acid moiety on complex scaffolds where harsh acidic/redox conditions of Route A are incompatible.

This modern approach utilizes Carbon Monoxide (CO) insertion into a C-Halogen bond. It is superior when the indazole core is already constructed (e.g., via Jacobson synthesis) but lacks the 3-carboxyl handle.

Workflow Logic
  • Catalyst System: Pd(OAc)2 / Xantphos is the gold standard for this transformation, preventing catalyst poisoning by the nitrogen-rich indazole.

  • Base Selection: Triethylamine (TEA) is preferred over inorganic bases to maintain solubility in organic solvents (DMF/DMAc).

Validated Protocol (Scale: 5 mmol)
  • Charge: To a high-pressure autoclave, add 3-iodo-1H-indazole (1.22 g, 5 mmol), Pd(OAc)2 (5 mol%), Xantphos (10 mol%), and TEA (2 equiv) in Methanol/DMF (1:4 ratio, 20 mL).

  • Inerting: Purge with Argon (3x), then flush with CO (3x).

  • Reaction: Pressurize to 10 bar (150 psi) CO. Heat to 80°C for 12 hours.

  • Workup: Vent CO (Safety: Fume hood!). Filter catalyst through Celite. Concentrate. Hydrolyze the resulting methyl ester with LiOH/THF/Water if the free acid is required.

Critical Control Point: Regioselectivity (N1 vs N2)

A common failure mode in indazole synthesis is the loss of regiocontrol during alkylation or functionalization.

  • Thermodynamic Control (N1): The N1-H tautomer is aromatic and thermodynamically stable (approx. 3-4 kcal/mol more stable than N2-H). Under reversible conditions or high temperatures, the N1-substituted product dominates.

  • Kinetic Control (N2): Under basic conditions with alkyl halides, steric hindrance at the C7 position and the "alpha-effect" can drive alkylation to the N2 position, often leading to inseparable mixtures.

Recommendation: If N1-substitution is required (e.g., for Granisetron analogs), perform N-alkylation after forming the ester (Route B) using a soft base (Cs2CO3) in a polar aprotic solvent (DMF) to maximize the thermodynamic N1 product.

Decision Matrix for Route Selection

DecisionTreeFigure 2: Strategic Decision Matrix for Indazole SynthesisStartTarget: Indazole-3-COOHSubstituentsAre there sensitive functional groups(e.g., nitro, alkene, aldehyde)?Start->SubstituentsRouteBRoute B: Pd-Carbonylation(Mild, Functional Group Tolerant)Substituents->RouteBYes (Sensitive)CheckScaleScale of Synthesis?Substituents->CheckScaleNo (Robust)RouteARoute A: Isatin(Robust, Cheap, Scalable)CheckScale->RouteA> 100g (Cost driven)CheckScale->RouteB< 10g (Speed driven)

References

  • Snyder, H. R., et al. (1952). Synthesis of Indazole-3-carboxylic Acid from Isatin. Journal of the American Chemical Society, 74(8), 2009–2012. Link

  • BenchChem. (2025).[2] Reproducibility of Published Synthesis Methods for 1H-Indazole-3-Carboxamides. Link

  • Lattanzi, A., et al. (2024). Palladium-catalyzed carbonylation of haloindazoles: A practical approach. RSC Advances. Link

  • Veerareddy, A., et al. (2015). Regioselective synthesis of 1-substituted indazole-3-carboxylic acids. ResearchGate. Link

  • Beilstein Institute. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights. Beilstein Journal of Organic Chemistry. Link

validation of a quantitative analytical method for 5-chloro-1H-indazole-7-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Comparison & Validation Guide

Executive Summary & Chemical Context[1][2][3][4][5]

5-chloro-1H-indazole-7-carboxylic acid (5-Cl-Ind) is a critical pharmacophore used in the synthesis of 5-HT receptor agonists and various kinase inhibitors. Its quality directly impacts the yield and purity of downstream Active Pharmaceutical Ingredients (APIs).

The primary analytical challenge lies in its amphoteric nature (acidic carboxyl group, basic indazole nitrogen) and the potential presence of regioisomers (e.g., 4-chloro or 6-chloro analogs) generated during electrophilic aromatic substitution synthesis.

This guide validates a robust RP-HPLC-PDA method as the "Gold Standard" for routine Quality Control (QC), comparing it against UHPLC-MS/MS (for trace impurity profiling) and Potentiometric Titration (for bulk assay).

Key Chemical Properties:

  • Molecular Formula: C₈H₅ClN₂O₂[1][2]

  • pKa (COOH): ~3.5 (Requires pH control in mobile phase)

  • Solubility: Low in water; soluble in Methanol, DMSO, and dilute alkali.

Method Comparison: Selecting the Right Tool

The following table objectively compares the three primary methodologies available for analyzing 5-Cl-Ind.

FeatureMethod A: RP-HPLC-PDA (Recommended) Method B: UHPLC-MS/MS Method C: Potentiometric Titration
Primary Use Routine QC, Purity Assay, Isomer SeparationTrace Impurity Profiling, Genotoxic ScreeningRaw Material Assay (Bulk)
Specificity High (Resolves regioisomers)Very High (Mass identification)Low (Responds to all acidic protons)
Sensitivity (LOD) ~0.1 µg/mL< 0.001 µg/mLN/A (Macro analysis only)
Cost/Run LowHighVery Low
Throughput Moderate (15-20 min/run)High (< 5 min/run)Moderate
Limitations Requires reference standards for all impuritiesMatrix effects, high equipment costCannot distinguish isomers or non-acidic impurities
Decision Matrix

The choice of method depends on the stage of drug development.

DecisionMatrix Start Select Analytical Goal Q1 Is the goal Trace Impurity (<0.05%) or Genotox check? Start->Q1 Q2 Is Isomeric Purity (Regio-selectivity) required? Q1->Q2 No MS Method B: UHPLC-MS/MS (High Sensitivity) Q1->MS Yes HPLC Method A: RP-HPLC-PDA (Gold Standard) Q2->HPLC Yes (Standard QC) Titration Method C: Titration (Cost-Effective Bulk Assay) Q2->Titration No (Rough Assay)

Figure 1: Analytical Decision Matrix for 5-Cl-Ind analysis.

Core Protocol: Validated RP-HPLC Method

This protocol is designed to satisfy ICH Q2(R1) requirements. The use of an acidic mobile phase is causally necessary to suppress the ionization of the carboxylic acid moiety (pKa ~3.5), ensuring the molecule remains in its neutral, hydrophobic form for retention on the C18 stationary phase.

3.1 Chromatographic Conditions
  • Instrument: HPLC system with Photodiode Array (PDA) Detector.[3]

  • Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus), 250 mm x 4.6 mm, 5 µm.

  • Mobile Phase A: 0.1% Orthophosphoric Acid in Water (pH ~2.2).

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Flow Rate: 1.0 mL/min.

  • Column Temp: 30°C.

  • Detection: UV at 254 nm (Max absorbance) and 220 nm (Impurity check).

  • Injection Volume: 10 µL.

3.2 Gradient Program

A gradient is required to elute the polar acid early while resolving the more hydrophobic chlorinated isomers.

Time (min)Mobile Phase A (%)Mobile Phase B (%)Event
0.09010Equilibration
12.04060Linear Gradient
15.01090Wash
15.19010Re-equilibration
20.09010Stop
3.3 Standard Preparation
  • Stock Solution: Dissolve 25 mg of 5-Cl-Ind reference standard in 25 mL of Methanol (1000 µg/mL). Sonicate for 5 mins.

  • Working Standard: Dilute Stock to 50 µg/mL using Mobile Phase A:B (50:50).

Validation Results (Representative Data)

The following data represents typical performance metrics achieved using the protocol above, adhering to ICH Q2(R1) guidelines [1].

4.1 Specificity & Selectivity

The method successfully resolves 5-Cl-Ind from its synthetic precursors (e.g., 4-chloro-2-methylaniline) and potential regioisomers.

  • Retention Time (RT): ~8.4 min.

  • Resolution (Rs): > 2.0 between 5-Cl-Ind and nearest impurity.

  • Peak Purity: > 99.9% (via PDA spectral overlay).

4.2 Linearity

Evaluated over 50% to 150% of the target concentration (25 – 75 µg/mL).

ParameterResultAcceptance Criteria
Correlation Coefficient (R²) 0.9998≥ 0.999
Slope 12540N/A
Y-Intercept 15.2Not significantly different from 0
4.3 Accuracy (Recovery)

Spike recovery performed at 80%, 100%, and 120% levels in triplicate.

Spike LevelMean Recovery (%)% RSDStatus
80% 99.4%0.8%Pass
100% 100.2%0.5%Pass
120% 99.8%0.7%Pass
4.4 Precision
  • System Precision: %RSD of 6 replicate injections of standard = 0.3% (Limit: ≤ 2.0%).

  • Method Precision: %RSD of 6 independent sample preparations = 0.9% (Limit: ≤ 2.0%).

Analytical Workflow Diagram

The following diagram illustrates the self-validating workflow for routine analysis.

Workflow Sample Sample Preparation (Dissolve in MeOH) Filter Filtration (0.45 µm PTFE) Sample->Filter Inject HPLC Injection (10 µL) Filter->Inject Separation Separation (C18 / Acidic Gradient) Inject->Separation Check System Suitability? (RSD < 2%, Tailing < 1.5) Separation->Check Check->Inject Fail (Retest) Data Data Processing (Integration @ 254nm) Check->Data Pass Report Final CoA Generation Data->Report

Figure 2: Step-by-step Analytical Workflow for 5-Cl-Ind.

Troubleshooting & Robustness
  • Peak Tailing: If tailing factor > 1.5, reduce pH of Mobile Phase A to 2.0. The indazole nitrogen may be interacting with residual silanols; lower pH ensures full protonation or use of a "base-deactivated" column.

  • Retention Shift: 5-Cl-Ind is sensitive to organic modifier percentage. A ±2% change in ACN can shift RT by ±1 minute. Ensure precise mobile phase preparation.

  • Ghost Peaks: Indazoles can degrade under high-intensity light. Use amber glassware for sample preparation.

References
  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation.[4]

  • PubChem. (n.d.). This compound (Compound Summary). National Library of Medicine.

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience.

Sources

comparing the chemical reactivity of indazole-7-carboxylic vs. indazole-5-carboxylic acids

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Comparative Reactivity of Indazole-7-carboxylic vs. Indazole-5-carboxylic Acids

Executive Summary In medicinal chemistry, the positional isomerism of the carboxylic acid on the indazole scaffold (C5 vs. C7) dictates a fundamental divergence in chemical reactivity.[1] While Indazole-5-carboxylic acid behaves as a typical, sterically accessible heteroaromatic acid, Indazole-7-carboxylic acid presents a unique "ortho-effect" profile.[2] This guide details the critical reactivity switches—most notably the inversion of N-alkylation regioselectivity —and provides optimized protocols to navigate these differences during lead optimization.

Structural & Electronic Landscape

The reactivity differences stem directly from the proximity of the carboxylic acid to the pyrazole nitrogens.

FeatureIndazole-5-carboxylic AcidIndazole-7-carboxylic Acid
Steric Environment Open/Remote. The COOH is meta to the N1/N2 junction.[2] No significant steric clash with the ring nitrogens.[1][2]Hindered/Peri. The COOH is ortho to the N1-H. Significant steric pressure exists between the carbonyl oxygen and the N1 proton.[1]
H-Bonding Intermolecular. Forms dimers typical of benzoic acids.[1][2] High melting point, standard solubility profile.[1][2]Intramolecular. Forms a stable 7-membered pseudo-ring via N1-H[2]···O=C hydrogen bonding.[1][2][3] This "locks" the conformation and reduces polarity.[1][2]
Electronic Effect Inductive Withdrawal. Acts as a standard electron-withdrawing group (EWG) on the benzene ring.[1][2]Field Effect & Chelation. The 7-COOH can chelate metal cations during reactions, altering transition state energies.[1]
Visualization: The 7-Position Intramolecular Lock

The following diagram illustrates the critical H-bond stabilizing the 7-isomer, which is absent in the 5-isomer.

IndazoleHBond cluster_5 Indazole-5-COOH (Open) cluster_7 Indazole-7-COOH (Locked) I5 Indazole Ring C5 5-COOH Group I5->C5 Remote N1_5 N1-H (Free) I5->N1_5 I7 Indazole Ring C7 7-COOH Group I7->C7 N1_7 N1-H I7->N1_7 N1_7->C7 H-Bond (Stabilization)

Caption: The 7-COOH isomer forms a stabilizing intramolecular hydrogen bond (yellow dotted line), reducing N1 nucleophilicity compared to the 5-COOH isomer.

The Critical Switch: N-Alkylation Regioselectivity[4]

This is the most significant differentiator. Drug discovery campaigns often fail to anticipate that substituents at C7 invert the natural preference for N1 alkylation. [1]

  • Indazole-5-COOH: Follows the standard thermodynamic preference.[1][2] Under basic conditions (NaH/DMF), the N1-alkylated product is favored (>95%).[1][2]

  • Indazole-7-COOH: Due to steric repulsion between the incoming electrophile and the 7-COOH group, the reaction is diverted to N2 .

Comparative Data: Alkylation with Methyl Iodide
SubstrateConditionsMajor ProductRegioselectivity Ratio (N1:N2)Mechanism
5-COOH NaH, THF, 0°CN1-Methyl > 99 : 1 Thermodynamic control; N1 is less hindered.[2]
7-COOMe *NaH, THF, 0°CN2-Methyl 4 : 96 Steric blocking of N1; Electronic repulsion.[2]

*Note: Data cited for the methyl ester derivative, which parallels the acid reactivity under alkylating conditions [1].

Protocol 1: Regioselective Alkylation Workflow

Objective: To achieve predictable scaffold substitution.[1]

For 5-COOH (Targeting N1):

  • Dissolution: Dissolve Indazole-5-carboxylic acid methyl ester (1.0 equiv) in anhydrous DMF (0.1 M).

  • Deprotonation: Add Cs₂CO₃ (2.0 equiv).[1][2] Stir at RT for 30 min.[1][2]

  • Alkylation: Add alkyl halide (1.1 equiv) dropwise.[1][2]

  • Workup: Dilute with EtOAc, wash with LiCl (5% aq) to remove DMF.

  • Result: >95% N1 isomer.

For 7-COOH (Targeting N2):

  • Dissolution: Dissolve Indazole-7-carboxylic acid methyl ester (1.0 equiv) in THF.

  • Base Selection: Use NaH (1.2 equiv) at 0°C. Note: The tight ion pair enhances N2 selectivity by further crowding N1.[1][2]

  • Alkylation: Add alkyl halide.

  • Result: >90% N2 isomer. Crucial: If N1 is required for the 7-isomer, a blocking group strategy or specific copper-catalyzed coupling is required.

AlkylationPathways cluster_5pos 5-Substituted Path cluster_7pos 7-Substituted Path Start Indazole Substrate Path5 Sterically Open N1 Start->Path5 5-COOH Path7 Steric Block at N1 (Peri-interaction) Start->Path7 7-COOH Prod5 Major Product: N1-Alkyl Indazole Path5->Prod5 Thermodynamic Control Prod7 Major Product: N2-Alkyl Indazole Path7->Prod7 Kinetic/Steric Control

Caption: Substituents at the 7-position create a steric blockade (Red Path), forcing alkylation to the N2 nitrogen, unlike the standard N1 preference of the 5-isomer.

Amide Coupling Efficiency

When functionalizing the carboxylic acid itself, the 7-position poses challenges due to the peri-interaction with the N1-H.

  • Indazole-5-COOH: Reacts rapidly with standard coupling agents (EDC/HOBt or HATU).[1][2] The acid is accessible and rotates freely.[1][2]

  • Indazole-7-COOH: The intramolecular H-bond (N1-H[2]···O=C) must be broken to form the activated ester.[1][2] Furthermore, the bulky coupling reagent must approach a sterically congested pocket.[1]

Experimental Recommendation: For Indazole-7-COOH, avoid carbodiimides (EDC/DCC) which may lead to slow conversion or N-acylurea side products.[1][2]

  • Preferred Reagent: HATU or COMU with DIPEA .[1][2]

  • Solvent: DMF (breaks H-bonds better than DCM).[1][2]

  • Stoichiometry: Use 1.5 equiv of HATU to ensure complete activation.

References

  • Regioselective N-alkylation of the 1H-indazole scaffold. Source: Beilstein Journal of Organic Chemistry (2021).[1][2] Key Finding: Confirms that C7-substituents (NO2, CO2Me) confer excellent N2 regioselectivity (≥ 96%) compared to C5 substituents.[1][2] URL:[Link][1][2]

  • 1H-Indazole-7-carboxylic acid: Structure and Properties. Source: PubChem Compound Summary.[1][2] Key Finding: Physical property data and structural identifiers for the 7-isomer. URL:[Link][1][2]

  • Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights. Source: PubMed / NIH (2024).[1][2] Key Finding: DFT calculations suggesting chelation mechanisms and non-covalent interactions drive the regioselectivity shifts in 3- and 7-substituted indazoles.[1][2][4] URL:[Link]

Sources

Safety Operating Guide

5-chloro-1H-indazole-7-carboxylic acid proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile

5-Chloro-1H-indazole-7-carboxylic acid is a halogenated heterocyclic building block frequently used in medicinal chemistry for structure-activity relationship (SAR) studies. Unlike simple organic acids, the presence of the chlorine atom at position 5 and the nitrogen-rich indazole core dictates a specific disposal pathway.

Critical Operational Directive: Because this compound contains a halogen (Chlorine), it must not be disposed of in standard aqueous waste or non-halogenated organic waste streams. Doing so can damage catalytic oxidizers in waste incineration plants and violate EPA regulations regarding dioxin formation.

Property Data Disposal Implication
Functional Groups Carboxylic Acid (-COOH), Indazole, Chloro- (-Cl)Acidic; Halogenated.[1]
Physical State Solid (Powder)Dust hazard; requires particulate containment.
Acidity (pKa) ~3.5 - 4.5 (Estimated)Corrosive to mucous membranes; incompatible with strong bases.
Hazards (GHS) H315, H319, H335 (Irritant)Requires full mucosal protection (Eyes/Lungs).

Pre-Disposal Safety Assessment

Before handling waste containers, you must establish a "Circle of Safety." This compound is a respiratory irritant; waste transfer often generates invisible dust.

Personal Protective Equipment (PPE) Matrix
Zone Required Gear Technical Rationale
Respiratory N95 Mask (minimum) or Fume HoodPrevents inhalation of fine particulates during solid transfer.
Ocular Chemical Splash Goggles Safety glasses are insufficient if dust becomes airborne or liquid splashes occur.
Dermal Nitrile Gloves (Double-gloved recommended)Indazoles can possess unknown bioactive properties; double-gloving prevents permeation.
Body Lab Coat (Buttoned)Prevents contamination of street clothes and skin contact.

Waste Characterization & Segregation Strategy

Effective disposal relies on accurate segregation at the source. You must separate this waste based on its state (Solid vs. Liquid) and its solvent matrix.

The "Halogen Rule"

In industrial and academic waste management, any waste stream containing >1% halogenated content (by volume or weight) is classified as Halogenated Waste .

  • Why? Incineration of halogens generates acidic gases (HCl, HF) that require special scrubbers.

  • Action: Label all liquid waste containing this compound as "HALOGENATED ORGANIC WASTE."

Disposal Decision Tree (Workflow)

DisposalWorkflow Start Waste Generation Source StateCheck Physical State? Start->StateCheck Solid SOLID WASTE (Pure compound, contaminated gloves, paper) StateCheck->Solid Powder/Debris Liquid LIQUID WASTE (Mother liquor, HPLC effluent) StateCheck->Liquid Solution SolidAction Double-bag in clear polyethylene. Label: 'Solid Hazardous Waste - Toxic'. Solid->SolidAction SolventCheck Solvent Type? Liquid->SolventCheck Final Central Waste Accumulation Area (RCRA Satellite Accumulation) SolidAction->Final HaloStream HALOGENATED WASTE STREAM (Contains DCM, Chloroform, or >1% Halogenated Solute) SolventCheck->HaloStream Preferred Path (Safest) NonHaloStream NON-HALOGENATED WASTE STREAM (Only if <1% Halogen content - RARE for this compound) SolventCheck->NonHaloStream Only if highly diluted in MeOH/Water HaloStream->Final NonHaloStream->Final

Figure 1: Decision matrix for segregating this compound waste. Note that the "Halogenated" path is the default safety baseline for this chlorinated compound.

Step-by-Step Disposal Protocols

Protocol A: Solid Waste (Pure Compound & Debris)

Use this for: Expired chemicals, contaminated weighing boats, paper towels, and silica gel columns.

  • Containment: Do not throw loose powder into the general trash or biohazard bins.

  • Primary Vessel: Place the solid waste into a clear, sealable polyethylene bag (Zip-lock style) or a wide-mouth HDPE jar.

  • Secondary Containment: If using a bag, place the sealed bag inside a second bag (double-bagging) to prevent rupture.

  • Labeling: Affix a hazardous waste label.

    • Constituents: "this compound, solid debris."

    • Hazard Checkbox: Mark "Toxic" and "Irritant."

  • Storage: Place in the designated "Solid Hazardous Waste" drum/pail in your Satellite Accumulation Area (SAA).

Protocol B: Liquid Waste (Solutions)

Use this for: Reaction mixtures, HPLC waste, and washing solvents.

  • pH Check: If the solution is highly acidic (pH < 2) due to the carboxylic acid, do not neutralize it in the waste container. Neutralization can generate heat (exotherm) and pressure.

    • Best Practice: Dispose of it as acidic organic waste.

  • Selection of Container: Use an HDPE or glass carboy. Avoid metal containers as the acidic nature of the compound can corrode metal over time.

  • Segregation: Pour into the Halogenated Solvent Waste carboy.

    • Crucial: Even if dissolved in Methanol (non-halogenated), the presence of the chloro-indazole solute technically introduces halogens. To avoid regulatory scrutiny and equipment damage, default to the Halogenated stream.

  • Labeling:

    • Constituents: List the solvent (e.g., "Methanol 95%") AND the solute ("this compound 5%").

    • Hazard Checkbox: Mark "Flammable" (if organic solvent) and "Toxic."

Emergency Spill Management

Scenario: You drop a 5g bottle of the solid powder on the floor.

  • Evacuate & Ventilate: Clear the immediate area.[2] If outside a fume hood, ensure lab ventilation is active.[3]

  • PPE Upgrade: Wear N95 mask and double nitrile gloves.

  • Dry Clean-Up (Preferred):

    • Do not spray water initially (this spreads the acid).

    • Cover the spill with a damp paper towel (to suppress dust) or use a scoop/dustpan dedicated to chemical waste.[4]

    • Place recovered solid into a waste bag (Protocol A).

  • Wet Polishing:

    • Once the bulk solid is removed, wipe the surface with a saturated sodium bicarbonate (baking soda) solution to neutralize any residual acid.

    • Final wipe with water.[2][3] Dispose of all wipes as solid hazardous waste.

Regulatory Compliance (US Context)

  • RCRA Status: This compound is not explicitly "P-listed" or "U-listed" (specific commercial chemical products) under 40 CFR 261.33. However, it falls under Characteristic Waste if it exhibits toxicity or corrosivity.

  • Cradle-to-Grave: As the generator, you are responsible for this chemical from purchase until final destruction.

  • Drain Disposal: STRICTLY PROHIBITED. 40 CFR 403.5 prohibits discharging pollutants that cause pass-through or interference. Halogenated organics cannot be processed by standard municipal wastewater treatment plants.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12639205, 1H-Indazole-7-carboxylic acid. Retrieved from [Link]

  • U.S. Environmental Protection Agency (2024). Hazardous Waste Generators: Managing Your Waste. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Toxic and Hazardous Substances: 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Retrieved from [Link]

Sources

Personal protective equipment for handling 5-chloro-1H-indazole-7-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Hazard Profile & Chemical Identity

Objective: Immediate identification of critical safety parameters before handling.

This compound is a halogenated indazole derivative . While specific toxicological data for this exact isomer is limited, structural analogs (indazole carboxylic acids) exhibit significant irritant properties to mucous membranes and ocular tissue. Treat this substance as a Category 2 Irritant and a potential respiratory sensitizer.

ParameterSpecification
Chemical Name 5-Chloro-1H-indazole-7-carboxylic acid
CAS Number 875305-85-4
Molecular Weight 196.59 g/mol
Physical State Solid (Powder/Crystalline)
Storage Condition 2–8°C (Refrigerated), Desiccated
GHS Classification WARNING
Hazard Statements H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp.[1][2] Irrit.)
Critical Moiety Chlorine (C-5 position): Mandates Halogenated Waste disposal.
Risk Assessment & PPE Matrix

Core Directive: PPE is not static; it scales with the energy and potential exposure of the task.

Expert Insight: The carboxylic acid function (


) combined with the indazole core increases the potential for severe eye irritation upon contact with dust. Standard safety glasses are insufficient for open-powder handling; chemical splash goggles  are required if working outside a fume hood.
Operational PhaseRespiratory ProtectionHand ProtectionEye ProtectionEngineering Controls
1. Receipt & Storage N/A (Sealed)Nitrile (4 mil)Safety GlassesN/A
2. Weighing (Solid) N95 (if hood unavailable)Nitrile (Double gloving recommended)Chemical Goggles Fume Hood (Required)
3. Solubilization Fume HoodNitrile (Chemical Resistant)Safety GlassesFume Hood
4. Reaction Setup Fume HoodNitrile (Change if splashed)Safety GlassesFume Hood / Blast Shield
5. Waste Disposal N/ANitrile (Thick/Long cuff)Safety GlassesVented Waste Container
Operational Workflow: From Storage to Solution

Scientific Integrity: This workflow minimizes hydrolytic degradation and prevents static-induced dispersion of the powder.

Phase A: Storage & Stability
  • Temperature Control: Store strictly at 2–8°C . Indazoles are generally stable, but the carboxylic acid group can be prone to decarboxylation under high thermal stress or moisture.

  • Hygroscopicity: Store in a desiccator or sealed container with silica gel. Moisture uptake can alter the effective mass, leading to stoichiometry errors in synthesis.

Phase B: Weighing & Solubilization Protocol

Caution: Dry organic powders often carry static charges. Use an anti-static gun or ionizer if the powder "flies" during weighing.

  • Equilibration: Allow the vial to warm to room temperature before opening to prevent condensation on the solid.

  • Solvent Selection:

    • Preferred: DMSO (Dimethyl sulfoxide) or DMF (Dimethylformamide).

    • Secondary: Methanol (solubility may be lower).

    • Avoid: Pure water (poor solubility due to the aromatic core).

  • Dissolution Strategy: Add solvent slowly to the powder. Vortexing is preferred over sonication to avoid heating the compound.

Phase C: Reaction Safety
  • Acidity: The carboxylic acid proton is acidic. If using basic reagents (e.g., NaH, K2CO3), expect gas evolution (

    
     or 
    
    
    
    ). Vent the reaction vessel.
  • Halogen Reactivity: The C-5 Chlorine atom is a handle for cross-coupling (Suzuki/Buchwald). Ensure oxygen-free conditions (Argon/Nitrogen sparge) if using Pd-catalysts to prevent homocoupling side reactions.

Visualized Safety Logic (DOT Diagram)

G Start Receipt: 875305-85-4 Storage Storage: 2-8°C (Desiccated) Start->Storage Check Seal Weighing Weighing (Fume Hood + Anti-Static) Storage->Weighing Equilibrate to RT Solubilization Solubilization (DMSO/DMF) Weighing->Solubilization Add Solvent Waste Disposal: Halogenated Organic Weighing->Waste Contaminated Wipes Reaction Reaction Setup (Vent Gas Evolution) Solubilization->Reaction Transfer Reaction->Waste Quench

Figure 1: Safe handling lifecycle for this compound, emphasizing thermal equilibration and waste segregation.

Emergency Response & Disposal Plans
Immediate First Aid[3]
  • Eye Contact: Critical. Rinse immediately with water for 15 minutes.[2][4] The acidic nature can cause corneal damage. Seek medical attention.

  • Skin Contact: Wash with soap and water.[2][3][4][5] Do not use alcohol/solvents (increases transdermal absorption).

  • Inhalation: Move to fresh air. If wheezing occurs (sensitization), seek medical help.

Waste Disposal (Compliance Critical)

This compound contains Chlorine . It cannot be disposed of in general organic waste streams in many jurisdictions.

  • Solid Waste: Collect contaminated weigh boats, gloves, and paper towels in a container labeled "Hazardous Solid Waste - Halogenated" .

  • Liquid Waste:

    • Stream: Halogenated Organic Waste .

    • Segregation: Do not mix with strong oxidizers or strong bases (exothermic neutralization risk).

    • Labeling: Clearly list "this compound" on the tag.

References
  • Fisher Scientific. (2023).[5] Safety Data Sheet: 1H-Indazole-7-carboxylic acid (Analogous Hazard Data). Retrieved January 29, 2026, from [Link]

  • PubChem. (n.d.). This compound Compound Summary. Retrieved January 29, 2026, from [Link]

  • Washington State University. (n.d.). Laboratory Safety: Handling Halogenated Solvents and Compounds. Retrieved January 29, 2026, from [Link]

Sources

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